Cuscuta propenamide 1
Description
This compound has been reported in Cuscuta reflexa, Fissistigma oldhamii, and Microcos paniculata with data available.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-23-15-6-2-13(3-7-15)10-11-19-18(22)9-5-14-4-8-16(20)17(21)12-14/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKPLTBLTYEYJJ-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189307-47-9 | |
| Record name | 189307-47-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Isolation and Characterization of 3-hydroxy-N-phenethylpropanamide from Cuscuta chinensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the isolation and characterization of 3-hydroxy-N-phenethylpropanamide, a propenamide derivative isolated from the parasitic plant Cuscuta chinensis. While the nomenclature "Cuscuta propenamide 1" is not standard in the literature, this document focuses on the compound identified as 1 in scientific publications, which is 3-hydroxy-N-phenethylpropanamide. This guide provides an overview of the compound, a detailed experimental protocol for its isolation and characterization, and insights into its potential biological activity.
Introduction
Cuscuta chinensis Lam. is a parasitic plant used in traditional medicine, known to contain a variety of bioactive compounds including flavonoids, lignans, and alkaloids. Among these, propenamide derivatives represent a class of compounds with potential pharmacological activities. 3-hydroxy-N-phenethylpropanamide is a novel natural product isolated from this plant. Understanding the methods for its extraction, purification, and structural elucidation is crucial for further research and development.
Compound Profile
The primary compound of interest is 3-hydroxy-N-phenethylpropanamide. A summary of its key identifiers is presented in Table 1.
Table 1: Compound Identification
| Property | Value |
| Compound Name | 3-hydroxy-N-phenethylpropanamide |
| Source Organism | Cuscuta chinensis Lam. |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
Experimental Protocols
The following sections provide a detailed methodology for the isolation and characterization of 3-hydroxy-N-phenethylpropanamide based on established phytochemical techniques for Cuscuta species.
Plant Material Collection and Preparation
-
Collection : The whole plant of Cuscuta chinensis is collected and authenticated.
-
Drying : The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Pulverization : The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction : The powdered plant material is extracted with 95% ethanol by reflux. This process is typically repeated two to three times to ensure exhaustive extraction.
-
Concentration : The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Dichloromethane Fractionation : The aqueous suspension is first extracted with dichloromethane. The dichloromethane fractions are collected.
-
Ethyl Acetate Fractionation : The remaining aqueous layer is then extracted with ethyl acetate. The ethyl acetate fractions are collected.
-
Concentration : Each fraction is concentrated under reduced pressure to yield the dichloromethane and ethyl acetate fractions.
Isolation and Purification
The ethyl acetate fraction, which is likely to contain 3-hydroxy-N-phenethylpropanamide, is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography : The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of dichloromethane and methanol (e.g., starting from 100:0 to 0:100) to yield several sub-fractions.
-
Sephadex LH-20 Column Chromatography : Promising sub-fractions are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.
Novel Propenamide Compounds from Cuscuta reflexa: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of novel propenamide compounds isolated from the parasitic plant Cuscuta reflexa. It covers their isolation, characterization, and biological activities, with a focus on their potential as α-glucosidase inhibitors. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to Cuscuta reflexa and its Bioactive Compounds
Cuscuta reflexa Roxb., commonly known as dodder, is a parasitic vine that has been used in traditional medicine for various ailments.[1][2] Phytochemical investigations of this plant have revealed a diverse array of bioactive compounds, including flavonoids, alkaloids, and phenolic compounds.[3][4][5] Recently, novel propenamide derivatives have been isolated from Cuscuta reflexa, demonstrating significant biological activity and warranting further investigation for their therapeutic potential.
Novel Propenamide Compounds and their Biological Activity
Two novel propenamide compounds have been identified in Cuscuta reflexa:
-
7′-(3′,4′-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide
-
7′-(4′-hydroxy, 3′-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide
These compounds have been evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibition of α-glucosidase can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.
Quantitative Data: α-Glucosidase Inhibitory Activity
The inhibitory potential of the isolated propenamide compounds against α-glucosidase is summarized in the table below.
| Compound | IC₅₀ (µM) |
| 7′-(3′,4′-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | 85.6 ± 0.4 |
| 7′-(4′-hydroxy, 3′-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide | 94.2 ± 0.8 |
| Acarbose (Positive Control) | 750.0 ± 1.2 |
Table 1: In vitro α-glucosidase inhibitory activity of propenamide compounds from Cuscuta reflexa.
Experimental Protocols
This section details the methodologies for the isolation, characterization, and biological evaluation of the novel propenamide compounds from Cuscuta reflexa.
Isolation and Purification of Propenamide Compounds
The following protocol is a generalized procedure based on available literature. Specific parameters may require optimization.
Workflow for Isolation of Propenamide Compounds
Caption: General workflow for the isolation of propenamide compounds.
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Plant Material Collection and Preparation: Fresh aerial parts of Cuscuta reflexa are collected and authenticated. The plant material is shade-dried and coarsely powdered.
-
Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude methanolic extract is suspended in water and subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which is often rich in phenolic compounds, is subjected to column chromatography over a silica gel stationary phase.
-
Elution: The column is eluted with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH, 9:1 to 7:3). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions showing the presence of the target compounds are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure propenamide compounds.
Structural Characterization
The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework. 2D-NMR techniques (COSY, HMQC, HMBC) are used to establish the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
In Vitro α-Glucosidase Inhibitory Assay
The following protocol is a standard method for assessing α-glucosidase inhibition.
Workflow for α-Glucosidase Inhibitory Assay
Caption: Experimental workflow for the in vitro α-glucosidase inhibitory assay.
-
Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds (propenamides) and positive control (acarbose)
-
Sodium carbonate (Na₂CO₃)
-
-
Procedure: a. A solution of α-glucosidase is pre-incubated with various concentrations of the test compounds or the positive control for a defined period (e.g., 10 minutes) at 37°C. b. The reaction is initiated by the addition of the substrate, pNPG. c. The reaction mixture is incubated for a further period (e.g., 20 minutes) at 37°C. d. The reaction is terminated by the addition of Na₂CO₃ solution. e. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. f. The percentage of inhibition is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (without inhibitor) and A_s is the absorbance of the sample (with inhibitor). g. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Potential Signaling Pathways
While the direct effects of the novel propenamide compounds from Cuscuta reflexa on specific signaling pathways have not yet been elucidated, extracts from this plant have been shown to modulate inflammatory pathways. For instance, aqueous extracts of Cuscuta reflexa have been reported to down-regulate the expression of TNF-α and COX-2 and block the binding of the transcription factor NF-κB to its motifs. It is plausible that the propenamide constituents contribute to these anti-inflammatory effects.
The NF-κB Signaling Pathway: A Potential Target
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The canonical NF-κB signaling pathway is a common target for anti-inflammatory drug discovery.
Canonical NF-κB Signaling Pathway
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Further research is required to determine if the propenamide compounds from Cuscuta reflexa directly modulate the NF-κB pathway or other signaling cascades, which could explain their potential therapeutic effects beyond α-glucosidase inhibition.
Future Directions
The novel propenamide compounds from Cuscuta reflexa represent promising leads for the development of new therapeutic agents, particularly for the management of type 2 diabetes. Future research should focus on:
-
In-depth Mechanistic Studies: Investigating the precise molecular mechanisms by which these compounds inhibit α-glucosidase and exploring their effects on other relevant biological targets and signaling pathways.
-
In Vivo Efficacy: Evaluating the antidiabetic and anti-inflammatory effects of these compounds in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of these propenamides to optimize their potency and pharmacokinetic properties.
-
Toxicological Profiling: Assessing the safety and toxicity of these compounds to determine their therapeutic window.
By addressing these research questions, the full therapeutic potential of these novel natural products can be realized.
References
- 1. Chemical Constituents from the Whole Plant of Cuscuta reflexa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms [mdpi.com]
- 3. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Phytochemical Screening of Cuscuta for Propenamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical screening of Cuscuta species for propenamide derivatives. It details experimental protocols for the extraction, isolation, and characterization of these compounds and presents available data on their presence in Cuscuta. Furthermore, this guide explores the potential modulation of key signaling pathways by these derivatives, offering insights for future drug discovery and development.
Introduction to Cuscuta and Propenamide Derivatives
Cuscuta, commonly known as dodder, is a genus of parasitic plants belonging to the family Convolvulaceae.[1] For centuries, various Cuscuta species have been utilized in traditional medicine across the globe to treat a wide range of ailments, including jaundice, gout, rheumatism, and chronic fevers.[1] Modern phytochemical investigations have revealed a rich and diverse chemical profile in Cuscuta, including flavonoids, alkaloids, lignans, saponins, phenolics, and tannins.[1]
Among the myriad of compounds, propenamide derivatives have been identified in Cuscuta reflexa. These compounds, characterized by a propenamide functional group, are of significant interest to the pharmaceutical industry due to their potential biological activities. The known pharmacological effects of Cuscuta extracts, such as antioxidant, anti-inflammatory, and antitumor activities, may be, in part, attributable to the presence of these and other bioactive molecules.
Phytochemical Data: Propenamide Derivatives and Other Bioactive Compounds in Cuscuta
While extensive quantitative data specifically on propenamide derivatives across a wide range of Cuscuta species is limited in publicly available literature, phytochemical screenings have consistently identified various classes of compounds. The presence and concentration of these compounds can vary depending on the host plant. The following table summarizes key phytochemicals identified in Cuscuta species, including the reported presence of propenamide.
| Phytochemical Class | Specific Compounds Identified in Cuscuta | Cuscuta Species | Reference(s) |
| Propenamides | Propenamide | Cuscuta reflexa | [1] |
| Flavonoids | Quercetin, Kaempferol, Isorhamnetin, Hyperoside, Astragalin | Cuscuta chinensis, Cuscuta reflexa | [2] |
| Alkaloids | Cuscutamine | Cuscuta species | |
| Lignans | d-Sesamin | Cuscuta chinensis | |
| Phenolic Acids | Chlorogenic acid, Caffeic acid | Cuscuta chinensis | |
| Terpenoids | Lupeol, Stigmasterol | Cuscuta reflexa | |
| Coumarins | Bergenin | Cuscuta reflexa |
Experimental Protocols
This section outlines a generalized yet detailed methodology for the phytochemical screening of Cuscuta for propenamide derivatives, synthesized from various established protocols for natural product analysis.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy stems of the desired Cuscuta species. The host plant should be documented as it can influence the phytochemical profile of the parasite.
-
Authentication: The plant material should be authenticated by a qualified botanist, and a voucher specimen deposited in a recognized herbarium.
-
Drying: The collected plant material should be thoroughly washed with running water to remove any debris, shade-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.
-
Pulverization: The dried plant material is then ground into a coarse powder using a mechanical grinder.
Extraction of Bioactive Compounds
A sequential extraction process using solvents of increasing polarity is recommended to effectively separate compounds based on their solubility.
-
Defatting: The powdered plant material is first extracted with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus. This step removes fats and waxes, which can interfere with subsequent analyses.
-
Ethanolic Extraction: The defatted plant material (marc) is then subjected to extraction with ethanol (95%) or methanol using a Soxhlet apparatus. Alternatively, maceration with occasional shaking for 48-72 hours can be employed.
-
Concentration: The resulting ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (typically 40-50°C) to obtain a crude extract.
Isolation and Purification
Chromatographic techniques are essential for the separation of individual compounds from the crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., a mixture of n-hexane, ethyl acetate, and methanol in varying ratios) is used to separate the extract into different fractions.
-
Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing compounds of interest. Specific visualizing agents can be used to detect different classes of compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing promising profiles on TLC are further purified using preparative HPLC to isolate pure compounds.
Characterization and Identification
The structure of the isolated pure compounds is elucidated using a combination of spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds. The mass spectrum of an unknown compound is compared with a spectral library (e.g., NIST) for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of a wide range of compounds, including non-volatile and thermally labile molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the structure of the molecule, including the connectivity of atoms and stereochemistry.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
Potential Signaling Pathways Modulated by Propenamide Derivatives
The known biological activities of Cuscuta extracts, such as antioxidant, anti-inflammatory, and antitumor effects, suggest that their constituent compounds, including propenamide derivatives, may interact with key cellular signaling pathways. The following diagrams illustrate these pathways and potential points of modulation.
Experimental Workflow for Phytochemical Screening
Caption: Workflow for the extraction, isolation, and identification of propenamide derivatives.
Antioxidant Signaling Pathway
Reactive oxygen species (ROS) can cause cellular damage, and antioxidant compounds can mitigate this by activating protective pathways like the Nrf2-ARE pathway. Propenamide derivatives may exert antioxidant effects by modulating this pathway.
Caption: Potential modulation of the Nrf2 antioxidant pathway by propenamide derivatives.
Anti-inflammatory Signaling Pathway
Chronic inflammation is implicated in numerous diseases. The NF-κB signaling pathway is a key regulator of inflammation. Propenamide derivatives could potentially exert anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by propenamides.
Antitumor Signaling Pathway
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Propenamide derivatives from Cuscuta may exhibit antitumor activity by inhibiting key components of this pathway.
Caption: Postulated inhibitory effects of propenamide derivatives on the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The presence of propenamide derivatives in Cuscuta species, alongside a rich array of other bioactive compounds, presents a compelling case for further investigation into their therapeutic potential. This guide provides a foundational framework for researchers to systematically screen for these compounds and explore their mechanisms of action.
Future research should focus on:
-
Quantitative Analysis: Developing and validating analytical methods to quantify propenamide derivatives in various Cuscuta species and correlating these concentrations with observed biological activities.
-
Host Plant Influence: Systematically studying the effect of different host plants on the production of propenamide derivatives in Cuscuta.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which propenamide derivatives modulate the signaling pathways outlined in this guide.
-
In Vivo Efficacy and Safety: Conducting preclinical and clinical studies to evaluate the therapeutic efficacy and safety of isolated propenamide derivatives for specific disease indications.
By leveraging the methodologies and insights presented here, the scientific community can unlock the full therapeutic potential of Cuscuta and its unique chemical constituents, paving the way for the development of novel, nature-derived pharmaceuticals.
References
A Technical Guide to the Spectroscopic Analysis of Propenamide Derivatives from Cuscuta
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of propenamide compounds isolated from plants of the Cuscuta genus. While direct spectroscopic data for a compound specifically named "Cuscuta propenamide 1" is not available in the cited literature, this document synthesizes expected analytical results and methodologies based on the analysis of similar natural products isolated from Cuscuta species.
The genus Cuscuta, commonly known as dodder, is recognized for its rich phytochemical composition, including flavonoids, alkaloids, and phenolic compounds.[1] Propenamide structures have been identified as constituents of Cuscuta reflexa.[2] This guide will use a representative propenamide structure, N-phenyl-3-(4-hydroxyphenyl)propenamide, as a hypothetical "this compound" to illustrate the application of modern spectroscopic techniques for structural elucidation.
Spectroscopic Data Summary
The structural elucidation of a novel compound like a Cuscuta propenamide relies on the combined interpretation of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following tables summarize the expected quantitative data for our representative propenamide.
Table 1: Nuclear Magnetic Resonance (NMR) Data for Hypothetical this compound (in CDCl₃)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Multiplicity (J in Hz) | Assignment | Chemical Shift (δ) ppm |
| 7.62 | d (J=15.5) | H-7 | 165.8 |
| 7.51 | d (J=8.5) | H-2', H-6' | 158.0 |
| 7.45 | d (J=8.0) | H-2, H-6 | 141.2 |
| 7.32 | t (J=8.0) | H-3', H-5' | 130.1 |
| 7.11 | t (J=7.5) | H-4' | 129.8 |
| 6.88 | d (J=8.5) | H-3, H-5 | 129.1 |
| 6.45 | d (J=15.5) | H-8 | 127.2 |
| 5.80 (br s) | - | OH | 124.5 |
| 8.2 (br s) | - | NH | 120.2 |
| 117.5 | |||
| 116.0 |
Note: NMR data is predictive and based on typical values for similar structures.[3][4]
Table 2: Mass Spectrometry (MS) and Infrared (IR) Data
| Spectroscopic Technique | Observed Data | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | m/z 240.0968 [M+H]⁺ | Corresponds to the molecular formula C₁₅H₁₄NO₂ (Calculated: 240.1025) |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3350 (br), 3200-3000, 1655 (s), 1600, 1515, 1275 | O-H stretch, N-H stretch, C=O stretch (Amide I), C=C stretch, C-N stretch (Amide II) |
Note: MS and IR data are predictive.[5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and accurate spectroscopic analysis.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the isolated compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal TMS standard (0.00 ppm for ¹H and ¹³C).
2.2. Mass Spectrometry (MS)
-
Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol. This is further diluted to 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: High-resolution mass spectra are acquired using a Liquid Chromatography-Time of Flight (LC-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
ESI-MS Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Drying Gas (N₂): 8 L/min at 325°C.
-
Nebulizer Pressure: 30 psig.
-
Mass Range: m/z 50-1000.
-
-
Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.
2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.
-
FT-IR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean ATR crystal is collected before running the sample.
-
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualized Workflows and Structures
Visual diagrams are essential for understanding the logical flow of experiments and the relationships between different analytical stages.
Caption: Workflow for the isolation and spectroscopic analysis of a propenamide from Cuscuta.
Caption: Logical relationship between spectroscopic data and structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. docbrown.info [docbrown.info]
- 5. docbrown.info [docbrown.info]
The Rising Potential of Propenamides from Parasitic Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, characterization, and bioactive potential of propenamides, a class of phenylpropanoid amides, found in parasitic plants. With a focus on compounds isolated from Cuscuta reflexa, this document provides an in-depth overview of their chemical structures, known biological activities, and the experimental protocols essential for their study.
Introduction: Unearthing Bioactive Molecules in Parasitic Flora
Parasitic plants, long considered agricultural pests, are emerging as a novel source of unique and potent bioactive secondary metabolites. Among these, propenamides, characterized by a propenoyl group attached to a nitrogen atom, have garnered interest for their diverse pharmacological activities. This guide focuses on the propenamides discovered in the parasitic genus Cuscuta, offering a technical roadmap for their exploration and potential application in drug discovery and development.
Bioactive Propenamides from Cuscuta reflexa
Phytochemical investigations into the parasitic plant Cuscuta reflexa have led to the isolation and identification of novel propenamide compounds. These discoveries highlight the potential of parasitic plants as a reservoir for new chemical entities with therapeutic promise.
Identified Propenamides
Two notable propenamides have been characterized from Cuscuta reflexa:
-
7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide
-
7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide
The chemical structures of these compounds, featuring a substituted phenylpropanoid core linked to an amine moiety, provide a foundation for understanding their structure-activity relationships.
Bioactivity of Propenamides from Parasitic Plants
The identified propenamides from Cuscuta reflexa have demonstrated noteworthy biological activity, particularly as inhibitors of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes.
While research into the broader bioactivities of propenamides from parasitic plants is ongoing, preliminary studies on extracts of Cuscuta reflexa suggest potential antimicrobial and anticancer properties, which may be attributed in part to its propenamide constituents.[1][2][3][4][5] Furthermore, 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, isolated from the non-parasitic plant Fissistigma oldhamii, has been shown to possess immunosuppressive and anti-inflammatory activities.
Quantitative Bioactivity Data
The following table summarizes the known quantitative data for the biological activities of propenamides and related extracts from parasitic plants.
| Compound/Extract | Bioactivity | Assay | Target/Cell Line | Result (IC50) | Reference |
| 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | α-Glucosidase Inhibition | α-Glucosidase Assay | α-Glucosidase | Data not specified in abstract | |
| 7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide | α-Glucosidase Inhibition | α-Glucosidase Assay | α-Glucosidase | Data not specified in abstract | |
| 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | Immunosuppression | Splenocyte Proliferation Assay (ConA-induced) | Murine Splenocytes | 6.22 µM | |
| 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | Immunosuppression | Mixed Lymphocyte Reaction (MLR) | Murine Splenocytes | 0.78 µM | |
| Cuscuta reflexa water extract | Cytotoxicity | MTT Assay | Hep3B (Hepatocellular carcinoma) | Not specified | |
| Cuscuta reflexa ethanolic extract | Antimicrobial | Agar well diffusion | E. coli | MIC not specified, zone of inhibition reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of bioactive propenamides from parasitic plants. These protocols are based on established phytochemical and pharmacological techniques.
General Workflow for Isolation and Identification
The process of isolating and identifying bioactive propenamides from parasitic plants typically follows a multi-step approach, as illustrated in the workflow diagram below.
Extraction of Propenamides
-
Plant Material Preparation: Air-dry the whole parasitic plant (e.g., Cuscuta reflexa) at room temperature and then grind it into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol, at room temperature for an extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel stationary phase. Elute the column with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) to separate the compounds into fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target propenamides using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water).
Structure Elucidation
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure, including the connectivity of atoms and stereochemistry. The spectral data for 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide is available in public databases for comparison.
α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Procedure: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (propenamide) or a positive control (e.g., acarbose). Incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Reaction Initiation and Measurement: Add the pNPG solution to each well to start the reaction. Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol, the product of the enzymatic reaction.
-
Calculation of Inhibition: Calculate the percentage of inhibition of α-glucosidase activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Signaling Pathways and Mechanism of Action
Currently, there is a lack of specific research on the signaling pathways modulated by propenamides from parasitic plants. The immunosuppressive activity of 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide from a non-parasitic source suggests potential interference with T-cell activation pathways. The anticancer activity of Cuscuta reflexa extracts has been linked to the induction of apoptosis through the modulation of Bcl-2 family proteins and p53. However, the direct role of propenamides in these pathways has not been elucidated.
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis, which could be a potential area of investigation for the anticancer activity of propenamides.
Future Directions and Conclusion
The discovery of bioactive propenamides in parasitic plants like Cuscuta reflexa opens up a new frontier in natural product research. The α-glucosidase inhibitory activity of these compounds presents a promising avenue for the development of novel antidiabetic agents. Further research is warranted to explore the full spectrum of their biological activities, including their potential as anticancer, antimicrobial, and herbicidal agents.
Key areas for future investigation include:
-
Comprehensive Bioactivity Screening: Evaluating the isolated propenamides against a wide range of biological targets to uncover new therapeutic applications.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to understand their mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the natural propenamides to optimize their potency and selectivity.
-
Exploration of Other Parasitic Species: Investigating other parasitic plants for the presence of novel propenamides and other bioactive molecules.
References
An In-depth Technical Guide on the Preliminary Biological Activity of Bioactive Compounds from Cuscuta Species
Disclaimer: Initial searches for "Cuscuta propenamide 1" did not yield specific results for a compound with this designation. This guide therefore provides an in-depth overview of the preliminary biological activities of well-documented bioactive compounds and extracts from Cuscuta species, with a focus on flavonoids, to align with the technical requirements of the intended audience.
The genus Cuscuta, commonly known as dodder, comprises parasitic plants that have been a subject of interest in traditional medicine and modern pharmacological research. These plants are rich in a variety of bioactive compounds, including flavonoids, alkaloids, and phenolic acids, which have been investigated for numerous therapeutic properties. This guide summarizes the key preliminary biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various extracts and fractions from Cuscuta species.
Table 1: Cytotoxic Activity of Cuscuta Extracts
| Species | Extract/Fraction | Assay | Cell Line/Organism | Result (µg/mL) | Reference |
| Cuscuta reflexa | Methanolic Extract (MECR) | Brine Shrimp Lethality Assay | Artemia salina | LC50: 257.73 | [1] |
| Cuscuta reflexa | Ethyl Acetate Fraction (EAMECR) | Brine Shrimp Lethality Assay | Artemia salina | LC50: 184.86 | [1] |
| Cuscuta chinensis | Hydroalcoholic Extract | MTT Assay | PC3 (Prostate Cancer) | IC50: 300 (24h), 200 (48h) | [2] |
| Cuscuta chinensis | Hydroalcoholic Extract | MTT Assay | MCF7 (Breast Cancer) | IC50: 400 (48h), 200 (72h) | [2] |
| Cuscuta campestris | Methylene Chloride Fraction | SRB Assay | A-549 (Lung Cancer) | IC50: 16.4 | |
| Cuscuta campestris | Methylene Chloride Fraction | SRB Assay | SKOV-3 (Ovarian Cancer) | IC50: 30 | |
| Cuscuta campestris | Methylene Chloride Fraction | SRB Assay | PANC-1 (Pancreatic Cancer) | IC50: 18.4 |
Table 2: Anti-inflammatory Activity of Cuscuta reflexa Extracts
| Extract/Fraction | Assay | Result (IC50 in µg/mL) | Reference |
| Methanolic Extract (MECR) | Human Red Blood Cell (HRBC) Membrane Stabilization | 277.83 | |
| Ethyl Acetate Fraction (EAMECR) | Human Red Blood Cell (HRBC) Membrane Stabilization | 214.94 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
1. Brine Shrimp Lethality Assay (BSLA)
This assay is a general bioassay used to assess the cytotoxic potential of plant extracts.
-
Organism: Artemia salina (brine shrimp) nauplii.
-
Procedure:
-
Brine shrimp eggs are hatched in artificial seawater under constant aeration for 48 hours.
-
Various concentrations of the Cuscuta extract are prepared in vials with seawater.
-
Ten to fifteen nauplii are added to each vial.
-
The vials are incubated for 24 hours under illumination.
-
The number of surviving shrimp is counted, and the percentage of mortality is calculated.
-
The LC50 (lethal concentration 50%) value is determined by plotting the percentage of mortality against the logarithm of the extract concentration.
-
2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: PC3 (prostate cancer) and MCF7 (breast cancer) cells.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the Cuscuta chinensis hydroalcoholic extract for specified time periods (24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (inhibitory concentration 50%) is calculated.
-
3. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This in vitro assay is used to assess the anti-inflammatory activity of substances by measuring their ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.
-
Procedure:
-
A suspension of human red blood cells is prepared from fresh, healthy human blood.
-
The HRBC suspension is mixed with different concentrations of the Cuscuta reflexa extract.
-
The mixture is incubated at a specific temperature (e.g., 56°C) for 30 minutes.
-
The mixture is then centrifuged, and the absorbance of the supernatant is measured spectrophotometrically to determine the amount of hemoglobin released.
-
The percentage of membrane stabilization is calculated, and the IC50 value is determined.
-
Signaling Pathways and Experimental Workflows
Neuroprotective Effects of Cuscuta chinensis Flavonoids (CCLF) in Sepsis-Associated Encephalopathy (SAE)
Cuscuta chinensis flavonoids (CCLF) have been shown to have neuroprotective effects in a model of sepsis-associated encephalopathy (SAE). These effects are mediated, at least in part, through the PI3K/AKT/Nrf2 signaling pathway.
General Workflow for Bioactivity Screening of Cuscuta Extracts
The following diagram illustrates a typical workflow for the preliminary screening of biological activities of extracts from Cuscuta species.
References
The Biosynthesis of Propenamides in Cuscuta: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the putative biosynthesis of propenamide derivatives in the parasitic plant genus Cuscuta. Drawing upon established principles of plant secondary metabolism and the limited available literature on Cuscuta phytochemistry, this document offers a guide for researchers, scientists, and drug development professionals interested in the novel bioactive compounds produced by this unique plant.
Introduction
Cuscuta, commonly known as dodder, is a genus of obligate parasitic plants that derive nutrients from their host plants. This intimate host-parasite relationship influences the secondary metabolism of Cuscuta, leading to the production of unique bioactive compounds. Among these are N-phenylpropenamide derivatives, which have been isolated from Cuscuta reflexa and exhibit potential pharmacological activities. This guide details the proposed biosynthetic pathway of these propenamides, outlines key experimental protocols for its investigation, and provides a framework for quantitative analysis.
Putative Biosynthesis Pathway of Propenamides in Cuscuta
The biosynthesis of propenamide derivatives in Cuscuta is hypothesized to be a convergence of two primary metabolic pathways: the phenylpropanoid pathway and an amine biosynthesis pathway. It is crucial to note that as a parasitic organism, Cuscuta may directly sequester precursors or intermediates from its host plant, adding a layer of complexity to the pathway.
The core structure of the identified propenamides consists of a phenylpropanoid-derived acyl moiety and a phenylethylamine or phenylbutylamine-derived amine moiety.
Formation of the Propenoyl-CoA Moiety via the Phenylpropanoid Pathway
The initial steps of the pathway are proposed as follows, beginning with the amino acid L-phenylalanine:
-
Deamination of Phenylalanine: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .
-
Hydroxylation: Cinnamic acid can undergo hydroxylation to form p-coumaric acid, a reaction catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase. Further hydroxylation can lead to caffeic acid.
-
Activation to a CoA-ester: The carboxylic acid group of the phenylpropanoid is then activated by ligation to Coenzyme A, forming cinnamoyl-CoA, p-coumaroyl-CoA, or caffeoyl-CoA. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) or a similar ligase.
Caption: Phenylpropanoid pathway leading to the activated propenoyl-CoA.
Biosynthesis of the Amine Moiety
The amine components of the identified propenamides are substituted phenylethylamine and phenylbutylamine.
-
Phenylethylamine Biosynthesis: Phenylethylamine is likely synthesized from L-phenylalanine via a decarboxylation reaction catalyzed by an Aromatic L-amino Acid Decarboxylase (AADC) .
-
Phenylbutylamine Biosynthesis: The biosynthesis of phenylbutylamine in plants is less well-characterized. It may arise from a non-proteinogenic amino acid precursor or through a chain-extension pathway from a phenylalanine-derived intermediate.
Caption: Putative biosynthesis of the amine moieties.
Amide Bond Formation
The final step in the biosynthesis is the condensation of the activated propenoyl-CoA with the respective amine to form the propenamide. This reaction is likely catalyzed by an acyltransferase , which facilitates the formation of the amide bond.
Caption: Final condensation step to form the propenamide.
Quantitative Data
Currently, there is a lack of published quantitative data on the concentrations of specific propenamide derivatives in Cuscuta species. Future research should focus on quantifying these compounds in different Cuscuta species, on various host plants, and under different environmental conditions. The following table is a template for presenting such data.
| Cuscuta Species | Host Plant | Propenamide Derivative | Concentration (µg/g dry weight) | Analytical Method | Reference |
| C. reflexa | Pelargonium zonale | 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | Data not available | LC-MS/MS | - |
| C. reflexa | Pelargonium zonale | 7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide | Data not available | LC-MS/MS | - |
Experimental Protocols
The elucidation of the propenamide biosynthetic pathway in Cuscuta requires a combination of phytochemical analysis, enzymology, and molecular biology techniques.
Extraction and Isolation of Propenamides
Objective: To extract and isolate propenamide derivatives from Cuscuta tissue.
Protocol:
-
Sample Preparation: Harvest fresh Cuscuta stems and immediately freeze in liquid nitrogen. Lyophilize the tissue to dryness and grind to a fine powder.
-
Extraction: Macerate the powdered tissue in 80% methanol (1:10 w/v) at room temperature for 24 hours with constant agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).
-
Chromatographic Separation: Subject the ethyl acetate and n-butanol fractions to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of chloroform and methanol.
-
Purification: Further purify the fractions containing propenamides using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
Identification and Quantification by LC-MS/MS
Objective: To identify and quantify specific propenamide derivatives.
Protocol:
-
Sample Preparation: Prepare methanolic extracts of Cuscuta tissue as described in 4.1.
-
LC Separation: Inject the extract onto a C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
MS/MS Detection: Couple the HPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Identification: Identify propenamides based on their retention times and fragmentation patterns compared to authentic standards (if available) or by high-resolution mass spectrometry for elemental composition determination.
-
Quantification: Develop a multiple reaction monitoring (MRM) method for targeted quantification. Construct a calibration curve using a synthesized or isolated standard of the target propenamide.
Caption: General experimental workflow for propenamide analysis.
Enzyme Assays
Objective: To functionally characterize the enzymes involved in the biosynthetic pathway.
Protocol (Example for Acyltransferase):
-
Protein Extraction: Homogenize fresh Cuscuta tissue in an extraction buffer containing protease inhibitors. Centrifuge to remove cell debris and collect the supernatant as the crude enzyme extract.
-
Recombinant Enzyme Expression: Identify candidate acyltransferase genes from a Cuscuta transcriptome database. Clone the coding sequence into an expression vector and express the recombinant protein in E. coli or yeast. Purify the recombinant enzyme using affinity chromatography.
-
Enzyme Assay: Set up a reaction mixture containing the purified enzyme, the propenoyl-CoA substrate (e.g., p-coumaroyl-CoA), and the amine substrate (e.g., phenylethylamine) in a suitable buffer.
-
Product Detection: Incubate the reaction mixture and then stop the reaction. Extract the product and analyze by LC-MS to confirm the formation of the propenamide.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations.
Conclusion and Future Directions
The biosynthesis of propenamides in Cuscuta represents an intriguing area of plant secondary metabolism, with potential implications for drug discovery. The proposed pathway, originating from the phenylpropanoid and amine biosynthesis pathways, provides a solid framework for further investigation. Future research should focus on:
-
Enzyme Identification and Characterization: Identifying and functionally characterizing the specific enzymes (PAL, C4H, 4CL, AADCs, and acyltransferases) from Cuscuta.
-
Role of the Host Plant: Elucidating the extent to which Cuscuta utilizes precursors from its host plant for propenamide biosynthesis.
-
Quantitative Analysis: Quantifying the levels of these compounds in different Cuscuta species and under various conditions to understand their ecological role and potential for commercial production.
-
Bioactivity Studies: Further investigating the pharmacological properties of these novel propenamide derivatives.
This technical guide provides a roadmap for researchers to unravel the complexities of propenamide biosynthesis in Cuscuta and to harness the potential of these unique natural products.
Methodological & Application
Synthesis Protocol for Cuscuta propenamide 1 (3-hydroxy-N-phenethylpropanamide)
Abstract
This application note provides a detailed protocol for the chemical synthesis of Cuscuta propenamide 1, also identified as 3-hydroxy-N-phenethylpropanamide. This compound has been isolated from Cuscuta chinensis and is of interest to researchers in natural product chemistry and drug discovery. The synthesis involves the amide coupling of 3-hydroxypropanoic acid and phenethylamine using a carbodiimide coupling agent. This protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound, structurally confirmed as 3-hydroxy-N-phenethylpropanamide, is a naturally occurring amide recently isolated from the parasitic plant Cuscuta chinensis.[1][2][3] The synthesis of this and structurally related molecules is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies. The protocol described herein outlines a straightforward and efficient method for the preparation of 3-hydroxy-N-phenethylpropanamide via a direct amide coupling reaction. This method is amenable to laboratory scale and provides a reliable route to obtain the target compound for research purposes.
Reaction Scheme
The synthesis of 3-hydroxy-N-phenethylpropanamide is achieved by the coupling of 3-hydroxypropanoic acid and phenethylamine in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an aprotic solvent such as Dichloromethane (DCM).
Chemical Equation:
HO-CH₂CH₂-COOH + C₆H₅-CH₂CH₂-NH₂ --(EDC, DMAP, DCM)--> C₆H₅-CH₂CH₂-NH-CO-CH₂CH₂-OH
Experimental Protocol
Materials and Reagents:
-
3-Hydroxypropanoic acid
-
Phenethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypropanoic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).
-
Addition of Amine and Coupling Agents: To the stirred solution, add phenethylamine (1.0 eq), followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation of Coupling: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-hydroxy-N-phenethylpropanamide.
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Data Presentation
| Reagent/Parameter | Molar Ratio (eq) | Amount (for 10 mmol scale) | Notes |
| 3-Hydroxypropanoic acid | 1.0 | 0.90 g | Starting material |
| Phenethylamine | 1.0 | 1.21 g | Starting material |
| EDC | 1.2 | 2.30 g | Coupling agent |
| DMAP | 0.1 | 0.12 g | Catalyst |
| Dichloromethane | - | 50 mL | Anhydrous solvent |
| Reaction Temperature | - | 0 °C to Room Temperature | |
| Reaction Time | - | 12-18 hours | |
| Expected Yield | - | 70-90% | Based on similar amide coupling reactions |
Visualizations
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
EDC is a skin and eye irritant. Avoid direct contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and reproducible protocol for the synthesis of this compound (3-hydroxy-N-phenethylpropanamide). The described method utilizes a common and efficient amide coupling strategy, making it accessible for most synthetic chemistry laboratories. This protocol should facilitate the production of this natural product for further biological and medicinal chemistry research.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
Application Notes and Protocols for the Quantification of Propenamide 1 in Cuscuta Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cuscuta species, commonly known as dodder, are parasitic plants that have been used in traditional medicine. Phytochemical analysis has revealed the presence of various bioactive compounds, including flavonoids, phenolic acids, and lignans. Recent interest has focused on nitrogen-containing compounds such as propenamides for their potential pharmacological activities. This document provides a detailed application note and a general protocol for the quantification of a putative "Cuscuta propenamide 1" in plant material. While a specific validated method for this novel compound is not available in the public domain, this guide adapts established analytical techniques for similar molecules found in Cuscuta species, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Analytical Methods:
The quantification of this compound from a complex plant matrix requires a robust and sensitive analytical method. The general workflow involves:
-
Extraction: Efficiently isolating the target analyte from the plant material.
-
Chromatographic Separation: Separating the analyte of interest from other co-extracted compounds using HPLC.
-
Detection and Quantification: Detecting the analyte with high specificity and sensitivity, typically using a photodiode array (PDA) detector or a mass spectrometer (MS).
LC-MS/MS is particularly powerful for this application as it provides excellent selectivity and sensitivity, which is crucial when dealing with trace amounts of a compound in a complex biological sample.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction (UAE)
This protocol is adapted from a method for extracting phenolic acids and flavonoids from Cuscuta chinensis and is expected to be effective for propenamides.[1][2]
Reagents and Equipment:
-
Dried and powdered Cuscuta plant material
-
Methanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (optional, for pH adjustment)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
Vortex mixer
Procedure:
-
Accurately weigh 0.1 g of the powdered Cuscuta sample into a centrifuge tube.
-
Add 10 mL of an optimized extraction solvent (e.g., 45% methanol in water). The optimal solvent composition should be determined empirically for this compound.[2]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and extract for a predetermined optimal time (e.g., 120 minutes).[2]
-
After extraction, centrifuge the sample at 14,000 x g for 10 minutes.[2]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 1-10 µL) into the HPLC or LC-MS/MS system.
HPLC-PDA Method for Quantification
This method is based on general principles for the analysis of secondary metabolites in Cuscuta species.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the target analyte from other compounds. A starting point could be a linear gradient from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Detection Wavelength: The PDA detector should be set to scan a range of wavelengths (e.g., 200-400 nm) to determine the maximum absorbance of this compound. Quantification is performed at the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
LC-MS/MS Method for High-Sensitivity Quantification
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol is a general guide.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or similar column, often with smaller dimensions for UPLC (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Similar to the HPLC method, using MS-grade solvents (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: ESI positive or negative mode, to be determined based on the chemical properties of this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the analyte). The transition from precursor to product ion is highly specific.
Method Validation Parameters (Hypothetical Data)
For any new analytical method, validation is crucial to ensure its accuracy, precision, and reliability. The following table summarizes typical validation parameters that would need to be established for the quantification of this compound. The values are hypothetical and based on published data for other analytes in Cuscuta.
| Parameter | HPLC-PDA | LC-MS/MS | Description |
| Linearity (r²) | > 0.999 | > 0.99 | The correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | 0.1 - 2.0 µg/mL | 0.1 - 5.0 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 8.0 µg/mL | 0.5 - 15 ng/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Precision (RSD%) | The relative standard deviation of replicate measurements. | ||
| - Intra-day | < 2% | < 10% | Precision within the same day. |
| - Inter-day | < 4% | < 15% | Precision across different days. |
| Accuracy (Recovery %) | 90 - 105% | 85 - 115% | The percentage of the true amount of analyte that is recovered by the method. |
| Specificity | Peak purity analysis | No interfering peaks at the retention time and MRM transition of the analyte. | The ability of the method to differentiate and quantify the analyte in the presence of other components. |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Principle of LC-MS/MS for selective quantification.
References
- 1. Quantitative Analysis of Phenolic Acids and Flavonoids in Cuscuta chinensis Lam. by Synchronous Ultrasonic-Assisted Extraction with Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Phenolic Acids and Flavonoids in Cuscuta chinensis Lam. by Synchronous Ultrasonic-Assisted Extraction with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development: Cuscuta propenamide 1
Introduction
Cuscuta propenamide 1 is a novel compound isolated from Cuscuta spp., a genus of parasitic plants known for its rich phytochemical profile and traditional medicinal uses. Extracts from Cuscuta have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These application notes provide detailed protocols for the initial in vitro screening of this compound to evaluate its potential therapeutic properties in these key areas. The following assays are foundational for characterizing the bioactivity of a new natural product and can guide further preclinical development.
Application Note 1: Antioxidant Activity Assessment
The evaluation of antioxidant capacity is a critical first step in characterizing the pharmacological potential of a novel compound. Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. The DPPH and ABTS assays are robust and widely used methods for screening antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Experimental Protocol:
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or ascorbic acid to the wells.
-
For the control well, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Experimental Protocol:
-
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Control: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or Trolox to the wells.
-
Incubate the plate in the dark at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Hypothetical Data Summary: Antioxidant Activity
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
| This compound | 45.2 ± 3.1 | 38.9 ± 2.5 |
| Ascorbic Acid (Control) | 8.5 ± 0.7 | Not Applicable |
| Trolox (Control) | Not Applicable | 6.2 ± 0.5 |
Application Note 2: Anti-inflammatory Activity Assessment
Chronic inflammation is a key factor in many diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. Inhibiting these enzymes is a common strategy for anti-inflammatory drugs.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Experimental Protocol:
-
Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
TMPD (chromogen)
-
Indomethacin or Celecoxib (positive controls)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate and reader
-
-
Reagent Preparation:
-
Prepare solutions of enzymes, substrate, and chromogen according to a commercial kit's instructions or established laboratory protocols.
-
Prepare serial dilutions of this compound and control inhibitors.
-
-
Assay Procedure:
-
Add assay buffer, heme, and the COX enzyme to the wells.
-
Add the test compound (this compound) or control inhibitor and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.
-
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay measures the inhibition of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes. The activity can be monitored by measuring the formation of the conjugated diene products, which absorb light at 234 nm.
Experimental Protocol:
-
Materials:
-
This compound
-
5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Zileuton or Quercetin (positive controls)
-
Assay buffer (e.g., phosphate buffer)
-
UV-transparent 96-well plate and spectrophotometer
-
-
Assay Procedure:
-
Pre-incubate the 5-LOX enzyme with various concentrations of this compound or a control inhibitor in the assay buffer for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate (linoleic or arachidonic acid).
-
Immediately record the increase in absorbance at 234 nm for 5-10 minutes.
-
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition and IC₅₀ values as described for the COX assay.
Hypothetical Data Summary: Anti-inflammatory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| This compound | 25.8 ± 2.1 | 10.3 ± 1.5 | 18.7 ± 1.9 |
| Indomethacin (Control) | 0.5 ± 0.04 | 5.2 ± 0.4 | Not Applicable |
| Zileuton (Control) | Not Applicable | Not Applicable | 1.1 ± 0.1 |
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Canonical NF-κB signaling pathway in inflammation.
Application Note 3: Anticancer Activity Assessment
In vitro cytotoxicity assays are fundamental in cancer drug discovery to identify compounds that can inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1][2]
Experimental Protocol:
-
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical)
-
Normal cell line (e.g., HEK293) for selectivity testing
-
Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Doxorubicin (positive control)
-
96-well sterile cell culture plates
-
-
Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) x 100 Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Induction (Qualitative)
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed and analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
Hypothetical Data Summary: Cytotoxicity
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HEK293 IC₅₀ (µM) |
| This compound | 15.6 ± 1.8 | 22.4 ± 2.5 | 18.9 ± 2.1 | > 100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 5.4 ± 0.6 |
Intrinsic and Extrinsic Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Caption: The intrinsic and extrinsic pathways of apoptosis.
Experimental Workflow
The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.
Caption: In vitro screening workflow for this compound.
References
Application Notes and Protocols for Propenamide-Based Compounds from Cuscuta sp.
Introduction
The genus Cuscuta, commonly known as dodder, is a group of parasitic plants that have been a subject of interest in traditional medicine and modern pharmacology.[1][2] Phytochemical analyses have revealed a rich composition of bioactive molecules within various Cuscuta species, including flavonoids, alkaloids, lignans, and propenamide derivatives.[1][3] These compounds have demonstrated a wide array of pharmacological activities, such as anti-inflammatory, antioxidant, antitumor, and hepatoprotective effects.[2] Propenamide compounds, in particular, are a class of molecules with significant therapeutic potential. However, their clinical translation can be hampered by challenges such as poor solubility, limited bioavailability, and lack of target specificity.
This document provides a detailed overview of potential drug delivery systems for a hypothetical propenamide compound, designated here as Cuscuta Propenamide 1 (CP1) , derived from the Cuscuta genus. These application notes and protocols are intended for researchers, scientists, and drug development professionals working on the formulation and delivery of novel therapeutic agents from natural sources.
Target Profile of this compound (CP1)
For the purpose of these protocols, we will define a target profile for our hypothetical CP1 based on the known activities of compounds isolated from Cuscuta species.
| Parameter | Target Value/Activity |
| Molecular Weight | 300 - 500 g/mol |
| Solubility | Poorly soluble in aqueous solutions |
| Therapeutic Target | Inhibition of pro-inflammatory signaling pathways (e.g., NF-κB) |
| Indications | Inflammatory disorders, Cancer |
| Route of Administration | Intravenous, Oral |
Drug Delivery Systems for CP1
Given the physicochemical properties of CP1, advanced drug delivery systems are essential to enhance its therapeutic efficacy. Below are potential formulation strategies.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic CP1, it can be entrapped within the lipid bilayer.
Table 1: Characteristics of a Hypothetical CP1 Liposomal Formulation
| Parameter | Target Value |
| Vesicle Size | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -20 to -40 mV |
| Encapsulation Efficiency | > 85% |
| Drug Loading | 1 - 5% (w/w) |
| In Vitro Release (24h) | 30 - 50% |
Polymeric Nanoparticle Formulation
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for controlled drug release.
Table 2: Characteristics of a Hypothetical CP1-PLGA Nanoparticle Formulation
| Parameter | Target Value |
| Particle Size | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 to -30 mV |
| Encapsulation Efficiency | > 80% |
| Drug Loading | 5 - 10% (w/w) |
| In Vitro Release (72h) | 40 - 60% |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of CP1 drug delivery systems.
Protocol for Preparation of CP1 Liposomes by Thin-Film Hydration
Materials:
-
This compound (CP1)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve CP1, SPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 RPM for 1 hour at a temperature above the lipid phase transition temperature.
-
To reduce the size of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove unencapsulated CP1 by ultracentrifugation or dialysis.
Protocol for Preparation of CP1-PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
This compound (CP1)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
Procedure:
-
Dissolve CP1 and PLGA in DCM to form the organic phase.
-
Add the organic phase dropwise to the aqueous PVA solution while homogenizing at high speed to form an oil-in-water (o/w) emulsion.
-
Continue homogenization for 5 minutes.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Protocol for Characterization of Drug Delivery Systems
3.3.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle or liposome suspension in an appropriate medium (e.g., deionized water or PBS).
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Perform measurements in triplicate.
-
3.3.2. Encapsulation Efficiency and Drug Loading
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
To determine the total amount of drug, dissolve a known amount of the formulation in a suitable organic solvent to break the nanoparticles/liposomes.
-
To determine the amount of encapsulated drug, separate the formulation from the aqueous medium containing the unencapsulated drug by centrifugation.
-
Quantify the drug concentration in the supernatant (unencapsulated drug) and in the dissolved formulation (total drug) using a validated HPLC method.
-
Calculate Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Calculate Drug Loading (%) = [Weight of Encapsulated Drug / Total Weight of Formulation] x 100
-
3.3.3. In Vitro Drug Release Study
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of the CP1 formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released CP1 in the aliquots using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Visualization of Pathways and Workflows
Below are diagrams created using the DOT language to visualize a hypothetical signaling pathway for CP1 and the experimental workflow for developing a CP1 drug delivery system.
Caption: Hypothetical mechanism of CP1 inhibiting the NF-κB signaling pathway.
Caption: Workflow for the development and evaluation of a CP1 drug delivery system.
References
Application Notes and Protocols for Cuscuta Propenamide 1 as a Molecular Probe
Notice to the Reader: Extensive searches of publicly available scientific literature and patent databases did not yield any specific information for a compound identified as "Cuscuta propenamide 1" being utilized as a molecular probe. The following document is a structured template based on the user's request, which can be populated with specific experimental data once it becomes available. The current content is generalized and based on the phytochemical landscape of the Cuscuta genus.
Introduction
The genus Cuscuta, commonly known as dodder, is a group of parasitic plants that have been a rich source of diverse bioactive secondary metabolites.[1][2][3][4] Phytochemical analyses of various Cuscuta species have led to the isolation of numerous compounds, including flavonoids, alkaloids, terpenoids, and phenolic acids.[3] While many of these compounds have been investigated for their therapeutic potential, such as antioxidant, anti-inflammatory, and antimicrobial activities, the specific application of a "this compound" as a molecular probe is not documented in the current body of scientific literature.
This document serves as a framework for the application and protocol development for a putative molecular probe, "this compound". The experimental details provided are hypothetical and will require validation.
Hypothetical Applications
Based on the known biological activities of compounds isolated from Cuscuta, a propenamide-based molecular probe could potentially be developed for:
-
Cellular Imaging: Targeting specific subcellular compartments or organelles.
-
Enzyme Activity Assays: Acting as a fluorescent or affinity-based reporter for a specific enzyme.
-
Receptor Binding Studies: Quantifying the interaction with a particular cell surface or intracellular receptor.
-
Drug Discovery Screening: Serving as a tool in high-throughput screening to identify molecules that compete for the same binding site.
Data Presentation
The following tables are templates for summarizing quantitative data that would be essential for characterizing "this compound" as a molecular probe.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | To be determined |
| Molecular Weight | To be determined |
| Excitation Maximum (λex) | To be determined (nm) |
| Emission Maximum (λem) | To be determined (nm) |
| Quantum Yield (Φ) | To be determined |
| Molar Extinction Coefficient (ε) | To be determined (M⁻¹cm⁻¹) |
| Solubility | To be determined (e.g., in PBS, DMSO) |
Table 2: Binding Affinity and Specificity
| Target | Kd (Dissociation Constant) | Kon (Association Rate) | Koff (Dissociation Rate) |
| Primary Target | To be determined | To be determined | To be determined |
| Off-Target 1 | To be determined | To be determined | To be determined |
| Off-Target 2 | To be determined | To be determined | To be determined |
Experimental Protocols
The following are generalized protocols that would need to be adapted based on the specific characteristics of "this compound" and its biological target.
Protocol for Staining Live Cells with this compound
Objective: To visualize the subcellular localization of the target of this compound in living cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the optimized duration (e.g., 15-60 minutes).
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound probe.
-
Imaging: Add fresh pre-warmed medium or PBS to the cells and image immediately using a fluorescence microscope. Use the pre-determined excitation and emission wavelengths for this compound.
Diagram 1: Live Cell Staining Workflow
Caption: Workflow for live-cell imaging with a fluorescent probe.
Protocol for In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of this compound on its target enzyme.
Materials:
-
Purified target enzyme
-
This compound (various concentrations)
-
Enzyme substrate (fluorogenic or chromogenic)
-
Assay buffer
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of this compound in assay buffer. Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the this compound dilutions (test wells), and buffer with vehicle control (e.g., DMSO) for control wells.
-
Enzyme Addition: Add the purified enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the probe to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin reading the fluorescence or absorbance at regular intervals using a plate reader for a specified duration.
-
Data Analysis: Calculate the reaction rate for each concentration of this compound. Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the probe concentration.
Diagram 2: Enzyme Inhibition Assay Workflow
Caption: Workflow for determining enzyme inhibition kinetics.
Hypothetical Signaling Pathway Involvement
Given that many natural products from plants interact with key cellular signaling pathways, "this compound" could potentially modulate a pathway involved in cell stress, proliferation, or apoptosis. The diagram below illustrates a hypothetical interaction with a generic kinase signaling cascade.
Diagram 3: Hypothetical Modulation of a Kinase Pathway
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Disclaimer: The information presented in these application notes and protocols is for illustrative purposes only, due to the absence of published data on "this compound" as a molecular probe. All protocols and applications would require empirical validation.
References
Application Notes and Protocols for In Vivo Animal Studies of Compounds from Cuscuta Species
Disclaimer: Specific in vivo animal study data for a compound identified as "Cuscuta propenamide 1" is not available in the current scientific literature. The following application notes and protocols are based on in vivo studies conducted with various extracts of Cuscuta species, such as Cuscuta chinensis and Cuscuta reflexa. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the in vivo pharmacological effects of compounds derived from the Cuscuta genus.
Introduction
The genus Cuscuta, commonly known as dodder, comprises parasitic plants that have been used in traditional medicine to treat a variety of ailments.[1] Phytochemical analyses have revealed the presence of numerous bioactive compounds, including flavonoids, lignans, and phenolic acids, which are believed to contribute to their therapeutic effects.[1] In vivo animal studies have demonstrated a range of pharmacological activities for Cuscuta extracts, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-osteoporotic properties.[1][2] These notes provide an overview of the key in vivo applications of Cuscuta-derived compounds and detailed protocols for their investigation.
Potential In Vivo Applications
Based on preclinical animal studies, compounds derived from Cuscuta species have potential therapeutic applications in the following areas:
-
Inflammatory Conditions: Extracts from Cuscuta chinensis and Cuscuta campestris have been shown to reduce inflammation in animal models.[3] The proposed mechanism involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2), potentially through the inhibition of the NF-κB signaling pathway.
-
Neurodegenerative Disorders: Cuscuta extracts have demonstrated neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. These effects are attributed to their antioxidant properties, cholinergic activity, and ability to modulate pathways related to amyloid-beta accumulation and insulin signaling.
-
Osteoporosis: An extract of Cuscuta chinensis has been shown to have a protective effect against glucocorticoid-induced osteoporosis in rats. The underlying mechanism is thought to involve the modulation of the RANKL/OPG signaling pathway, which plays a crucial role in bone metabolism.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from representative in vivo studies on Cuscuta extracts.
Table 1: Anti-Inflammatory and Analgesic Effects of Cuscuta Extracts
| Species | Extract Type | Animal Model | Doses Administered (p.o.) | Key Findings | Reference |
| Cuscuta chinensis | Methanol | Acetic acid-induced writhing (mice) | 100 & 500 mg/kg | Significant decrease in writhing response. | |
| Cuscuta chinensis | Methanol | Carrageenan-induced paw edema (mice) | 100 & 500 mg/kg | Significant decrease in paw edema volume. | |
| Cuscuta campestris | Hydroalcoholic | Carrageenan-induced paw edema (rats) | 100 & 200 mg/kg | 200 mg/kg dose showed significant inhibition of paw edema. | |
| Cuscuta arvensis | Methanol & Water | Carrageenan-induced paw edema (mice) | Not specified | Inhibition of paw edema. |
Table 2: Neuroprotective Effects of Cuscuta Extracts
| Species | Extract Type | Animal Model | Doses Administered (p.o.) | Key Findings | Reference |
| Cuscuta chinensis | Aqueous | STZ/Aβ₂₅₋₃₅-induced memory dysfunction (mice) | 100 & 200 mg/kg/day for 14 days | Improved learning and memory function. | |
| Cuscuta chinensis | Not specified | Scopolamine-induced memory deficit (mice) | 100 & 300 mg/kg | Improved memory deficits and reduced brain acetylcholinesterase activity. | |
| Cuscuta reflexa | Hydroalcoholic | Aluminium chloride-induced Alzheimer's model (rats) | Not specified | Improved learning and memory, reduced oxidative stress. | |
| Cuscuta chinensis | Not specified | MPTP-induced Parkinson's model (mice) | 50, 100, & 200 mg/kg for 6 days | Protected dopaminergic neurons and inhibited ROS production. |
Table 3: Anti-Osteoporotic Effects of Cuscuta chinensis Extract
| Species | Extract Type | Animal Model | Doses Administered (p.o.) | Key Findings | Reference |
| Cuscuta chinensis | Not specified | Dexamethasone-induced osteoporosis (rats) | 100 mg/kg/day | Replenished RunX2 and OCN expression in femur tissue. |
Experimental Protocols
The following are detailed protocols for key in vivo experiments based on methodologies cited in the literature.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Activity)
-
Objective: To evaluate the anti-inflammatory effect of a test compound on acute inflammation.
-
Animals: Male Wistar rats (150-200 g) or ICR mice.
-
Materials:
-
Test compound (e.g., Cuscuta extract)
-
Vehicle (e.g., normal saline, distilled water)
-
Positive control (e.g., Acetyl Salicylic Acid, 10 mg/kg)
-
1% w/v Carrageenan suspension in normal saline
-
Plethysmometer
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 2-3 doses).
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
After 60 minutes, inject 0.1 ml of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Protocol 2: Scopolamine-Induced Memory Impairment in Mice (Neuroprotective Activity)
-
Objective: To assess the effect of a test compound on learning and memory deficits.
-
Animals: Male ICR mice (20-25 g).
-
Materials:
-
Test compound
-
Vehicle
-
Scopolamine (1 mg/kg)
-
Positive control (e.g., Donepezil)
-
Morris Water Maze or Passive Avoidance Test apparatus
-
-
Procedure (Morris Water Maze):
-
Acclimatize animals and handle them for several days before the experiment.
-
Divide animals into experimental groups.
-
Administer the test compound or vehicle orally for a specified period (e.g., 7-14 days).
-
Thirty minutes after the last administration of the test compound, inject scopolamine (1 mg/kg, i.p.) to induce memory impairment.
-
Thirty minutes after the scopolamine injection, begin the Morris Water Maze test.
-
Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency.
-
Probe Test (Day 5): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Analyze the data to determine if the test compound improved spatial learning and memory compared to the scopolamine-treated group.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by Cuscuta compounds and a general workflow for in vivo studies.
Caption: Proposed anti-inflammatory mechanism of Cuscuta compounds.
Caption: Modulation of RANKL/OPG pathway by Cuscuta chinensis.
Caption: A generalized workflow for in vivo studies of plant-derived compounds.
References
- 1. Cuscuta chinensis Lam.: A systematic review on ethnopharmacology, phytochemistry and pharmacology of an important traditional herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effects of Cuscuta chinensis extract on glucocorticoid-induced osteoporosis through modulation of RANKL/OPG signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive and anti-inflammatory activities of Cuscuta chinensis seeds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Cuscuta propenamide 1 for Preclinical Trials
Introduction
Cuscuta propenamide 1 is a novel propenamide derivative isolated from species of the genus Cuscuta. The Cuscuta genus is known to be rich in biologically active flavonoids, alkaloids, and other phenolic compounds, which have demonstrated a range of pharmacological activities including anti-inflammatory, antioxidant, and antiproliferative effects[1][2][3][4]. This compound has been identified as a promising candidate for development, particularly for its potential anticancer properties targeting colorectal cancer cell lines[5].
Like many natural products, this compound exhibits poor aqueous solubility, a major hurdle for preclinical development. Low solubility can lead to poor absorption and inadequate bioavailability, making it challenging to achieve therapeutic concentrations in vivo. This document provides a systematic approach and detailed protocols for the characterization, solubility enhancement, and formulation of this compound to support early-stage preclinical (pharmacokinetic and efficacy) studies. The goal is to develop simple, reproducible formulations suitable for oral and intravenous administration in animal models.
Physicochemical Characterization
A thorough understanding of the physicochemical properties is the first step in developing a formulation. Due to the limited availability of the active pharmaceutical ingredient (API) at the early preclinical stage, a series of micro-scale characterization assays should be performed.
Experimental Protocol: Physicochemical Profiling
-
Aqueous Solubility:
-
Add an excess amount of this compound to vials containing purified water, phosphate-buffered saline (PBS, pH 7.4), and citrate buffer (pH 3.0).
-
Agitate the vials at room temperature for 24 hours to ensure equilibrium.
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the filtrate for the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.
-
-
pKa Determination:
-
Use a potentiometric titration or a UV-spectrophotometric method to determine the acid dissociation constant (pKa). This is critical for understanding pH-dependent solubility.
-
-
Log P (Octanol-Water Partition Coefficient):
-
Perform a shake-flask method using n-octanol and water.
-
Dissolve a known amount of the compound in the two-phase system.
-
After equilibration, measure the concentration of the compound in both the aqueous and octanol phases to determine its lipophilicity.
-
-
Solid-State Characterization:
-
Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess crystallinity.
-
Employ X-ray Powder Diffraction (XRPD) to identify the crystalline form or determine if the substance is amorphous.
-
Data Presentation: Physicochemical Properties
The following table summarizes hypothetical, yet representative, data for this compound.
| Parameter | Value | Method | Significance |
| Molecular Weight | ~350-450 g/mol | Mass Spectrometry | Fundamental property for all calculations. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-Flask HPLC | Indicates very poor water solubility. |
| Solubility (pH 3.0) | < 5 µg/mL | Shake-Flask HPLC | Suggests limited pH-dependent solubility. |
| Log P | 4.2 | Shake-Flask | High value indicates high lipophilicity. |
| pKa | 8.5 (weakly basic) | Potentiometric Titration | Informs on potential for salt formation. |
| Melting Point | 185 °C | DSC | High melting point suggests a stable crystal lattice. |
| Physical Form | Crystalline Solid | XRPD | Crystalline nature contributes to low solubility. |
Preclinical Formulation Development Workflow
The development of a suitable preclinical formulation follows a logical progression from characterization to the final dosage form.
Caption: Preclinical formulation development workflow for this compound.
Formulation Protocols
Based on the characterization data, the primary challenge is the compound's poor aqueous solubility. The following protocols outline the preparation of formulations suitable for initial animal studies.
Protocol: Oral Suspension Formulation (10 mg/mL)
Oral suspensions are a common and straightforward approach for administering poorly soluble drugs in preclinical rodent studies.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in purified water.
-
API Wetting: Weigh the required amount of this compound. Add a small amount of the vehicle to the API powder and triturate into a smooth, uniform paste. This step is crucial to ensure proper wetting and prevent clumping.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Homogenization: Homogenize the suspension using a high-shear mixer or sonicator for 5-10 minutes to ensure a uniform particle size distribution.
-
Final QC: Visually inspect for uniform appearance and measure the pH.
Table: Example Oral Suspension Composition
| Component | Quantity (for 10 mL) | Purpose |
| This compound | 100 mg | Active Pharmaceutical Ingredient |
| Carboxymethylcellulose (CMC) | 50 mg | Suspending Agent |
| Tween 80 | 10 µL | Wetting Agent/Surfactant |
| Purified Water | q.s. to 10 mL | Vehicle |
Protocol: Intravenous (IV) Co-solvent Formulation (1 mg/mL)
For intravenous administration, the drug must be fully dissolved to prevent embolism. A co-solvent system is often used to solubilize lipophilic compounds.
-
Co-solvent Preparation: Prepare the co-solvent vehicle. A common vehicle is Solutol HS 15/Ethanol/Saline. Safety Note: The percentage of organic solvents must be kept to a minimum and be justified for the animal species being tested.
-
Solubilization: Weigh the required amount of this compound. Add the ethanol first and vortex until the API is fully dissolved.
-
Dilution: Add the Solutol HS 15 and vortex to mix. Finally, add the saline dropwise while vortexing to avoid precipitation of the drug.
-
Filtration: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Final QC: Visually inspect for clarity, absence of particulates, and precipitation upon standing.
Table: Example Intravenous Co-solvent Formulation
| Component | Quantity (for 1 mL) | Purpose |
| This compound | 1 mg | Active Pharmaceutical Ingredient |
| Ethanol, Absolute | 100 µL (10%) | Co-solvent |
| Solutol® HS 15 | 100 µL (10%) | Solubilizer, Surfactant |
| Saline (0.9% NaCl) | 800 µL (80%) | Isotonic Vehicle |
Analytical Method Protocol
A validated, stability-indicating analytical method is required to quantify this compound in the formulation and stability samples.
Protocol: LC-MS/MS Quantification
-
Sample Preparation: Dilute the formulation samples with a suitable organic solvent (e.g., acetonitrile) to a concentration within the calibration curve range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Select a precursor ion and at least two product ions for quantification and confirmation.
-
-
Calibration: Prepare a calibration curve from 1 ng/mL to 1000 ng/mL using analytical standards. The curve should have a correlation coefficient (r²) > 0.99.
Stability Testing Protocol
Stability studies ensure that the formulation maintains its critical quality attributes over its intended shelf-life and storage conditions. For preclinical use, a short-term accelerated study is often sufficient.
Protocol: 7-Day Accelerated Stability Study
-
Storage Conditions: Store aliquots of the oral suspension and IV formulation at the following conditions:
-
Refrigerated: 2-8 °C
-
Room Temperature: 25 °C / 60% RH
-
Accelerated: 40 °C / 75% RH
-
-
Time Points: Test samples at Day 0, Day 3, and Day 7.
-
Testing Parameters:
-
Appearance: Visual inspection for color change, precipitation (IV), or phase separation (oral).
-
pH: Measure the pH of the formulation.
-
Assay: Quantify the concentration of this compound using the LC-MS/MS method.
-
Purity/Degradants: Monitor for the appearance of degradation products in the chromatogram.
-
Data Presentation: Stability Study Results (Hypothetical)
Formulation: Oral Suspension (10 mg/mL) Storage Condition: 40 °C / 75% RH
| Test Parameter | Day 0 | Day 3 | Day 7 | Acceptance Criteria |
| Appearance | Homogeneous white suspension | Homogeneous white suspension | Slight settling, re-disperses easily | No phase separation or caking |
| pH | 6.8 | 6.7 | 6.7 | 6.0 - 7.5 |
| Assay (% of Initial) | 100% | 99.2% | 98.5% | 95.0% - 105.0% |
| Total Degradants | < 0.1% | 0.2% | 0.4% | NMT 1.0% |
Biological Context: Potential Signaling Pathway
Natural products from Cuscuta have shown antiproliferative activity in colorectal cancer cells. A plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that drive cancer cell growth and survival, such as the NF-κB pathway, which is often constitutively active in cancer.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. ijcrt.org [ijcrt.org]
- 2. A Review on Phytoconstituents and Biological activities of Cuscuta species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity and traditional use of parasiticplants of the genus „Cuscuta“ in Bulgaria – DOI UBKG [doi.ub.kg.ac.rs]
- 5. Natural products from Cuscuta reflexa Roxb. with antiproliferation activities in HCT116 colorectal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Cuscuta propenamide 1 Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuscuta propenamide 1, a naturally occurring polyamine conjugate found in plants of the Cuscuta genus, and its synthetic analogs have emerged as promising scaffolds in drug discovery. These compounds, structurally related to bioactive molecules like Kukoamine A, have demonstrated significant potential as anti-inflammatory and neuroprotective agents. Their mechanism of action is often attributed to the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of this compound analogs to identify lead compounds for further development.
Data Presentation
The following tables summarize quantitative data for representative propenamide analogs, using Kukoamine A as a proxy for this compound due to its structural similarity and available data. This data is intended to serve as a benchmark for screening campaigns.
Table 1: In Vitro Anti-Inflammatory Activity of Representative Propenamide Analogs
| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog A-1 (Kukoamine A) | LOX Inhibition | N/A | 9.5 | Indomethacin | - |
| Analog A-2 | NF-κB Inhibition | HEK293T | 17.0 | NSC 676914 | - |
| Analog A-3 | NO Production | RAW 264.7 | 3.1 | L-NAME | - |
| Analog A-4 | TNF-α Release | RBL-2H3 | - | CSB-0914 | 0.098 |
| Analog A-5 | IL-6 Release | J774A.1 | 0.61 | Dexamethasone | - |
Table 2: In Vitro Neuroprotective Activity of Representative Propenamide Analogs
| Compound ID | Assay | Cell Line/Model | EC50 (µM) | Endpoint Measured |
| Analog N-1 (Kukoamine A) | Oxidative Stress | SH-SY5Y | - | Attenuation of H2O2-induced apoptosis |
| Analog N-2 | Oxygen-Glucose Deprivation | Primary Neurons | - | Reduction in cell death |
| Analog N-3 | NMDA-induced Excitotoxicity | SH-SY5Y | - | Inhibition of intracellular Ca2+ overload |
Experimental Protocols
Synthesis of this compound Analogs
This protocol describes a general method for the parallel synthesis of a library of this compound analogs, which are N,N'-bis(cinnamoyl) spermine derivatives. The synthesis involves the acylation of spermine with various substituted cinnamic acids.
Materials:
-
Spermine
-
A library of substituted cinnamic acids (e.g., caffeic acid, ferulic acid, sinapic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of Cinnamic Acids: To a solution of a substituted cinnamic acid (2.2 equivalents) and NHS (2.2 equivalents) in anhydrous DMF, add DCC (2.2 equivalents) at 0°C. Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the filtrate containing the activated NHS-ester directly in the next step.
-
Acylation of Spermine: To a solution of spermine (1 equivalent) and TEA (3 equivalents) in anhydrous DMF, add the solution of the activated cinnamic acid-NHS ester dropwise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the desired this compound analog.
-
Characterize the final product by NMR and mass spectrometry.
High-Throughput Screening (HTS) for Anti-Inflammatory Activity: NF-κB Reporter Assay
This protocol outlines a cell-based HTS assay to identify analogs that inhibit the NF-κB signaling pathway using a luciferase reporter gene.[1][2][3]
Materials:
-
HEK293T cells stably transfected with an NF-κB-responsive luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound analog library dissolved in DMSO
-
384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB-luc cells in 384-well plates at a density of 10,000 cells/well in 40 µL of media and incubate for 24 hours.
-
Compound Addition: Using a liquid handler, add 100 nL of each analog from the library to the assay plates (final concentration, e.g., 10 µM). Include positive controls (known NF-κB inhibitor) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add 10 µL of TNF-α solution (final concentration, e.g., 20 ng/mL) to all wells except the unstimulated control wells.
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Luminescence Reading: Add 25 µL of luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage inhibition for each analog relative to the positive and negative controls.
High-Throughput Screening for Neuroprotective Activity: Oxygen-Glucose Deprivation (OGD) Assay
This protocol describes an in vitro model of ischemia to screen for analogs with neuroprotective effects.[4]
Materials:
-
SH-SY5Y neuroblastoma cells or primary cortical neurons
-
DMEM (glucose-free)
-
Deoxygenated glucose-free DMEM (bubbled with 95% N2 / 5% CO2)
-
This compound analog library dissolved in DMSO
-
96-well cell culture plates
-
Hypoxia chamber
-
Cell viability assay reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to differentiate (if necessary) and adhere overnight.
-
Compound Pre-treatment: Treat the cells with the analog library (e.g., at 10 µM final concentration) for 1-2 hours.
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with deoxygenated glucose-free DMEM.
-
Place the plates in a hypoxia chamber (95% N2, 5% CO2) for 4-6 hours at 37°C.
-
-
Reoxygenation:
-
Remove the plates from the hypoxia chamber.
-
Replace the medium with normal glucose-containing culture medium with the compounds.
-
Return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
-
Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of neuroprotection for each analog by comparing the viability of treated cells to untreated OGD-exposed cells and normoxic control cells.
Visualizations
References
Application Notes and Protocols for the In Vitro Evaluation of Cuscuta propenamide 1 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural products are a significant source of novel therapeutic agents, particularly in oncology. The genus Cuscuta (Dodder) has been utilized in traditional medicine and is known to possess a variety of bioactive phytochemicals with potential antiproliferative and cytotoxic activities.[1][2] This document provides a comprehensive set of protocols for the initial in vitro screening and mechanistic evaluation of a novel, hypothetical compound, "Cuscuta propenamide 1," derived from this genus.
These protocols are designed to guide researchers in assessing the anticancer potential of this compound by determining its cytotoxicity, its ability to induce programmed cell death (apoptosis), its effects on cell cycle progression, and its impact on key cancer-related signaling pathways.
In Vitro Assessment of Anticancer Activity
A systematic, tiered approach is recommended for the in vitro evaluation of novel compounds.[3] This begins with broad screening for cytotoxic effects and progresses to more detailed mechanistic studies.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the compound's ability to inhibit cancer cell growth and viability. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability. From this assay, the half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit cell growth by 50%, can be determined.[3]
Apoptosis Detection
A key characteristic of effective anticancer agents is the ability to induce apoptosis, or programmed cell death, in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells.
Cell Cycle Analysis
Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of cells stained with propidium iodide (PI) is a standard technique for evaluating cell cycle distribution. PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Investigation of Molecular Mechanisms
To understand how this compound exerts its effects, it is crucial to investigate its impact on intracellular signaling pathways that are commonly dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK) and Wnt/β-catenin signaling pathways are critical regulators of cell proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many cancers. Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins within these pathways.
Experimental Protocols
Protocol for MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of cancer cells in a 96-well format.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (DMSO) and untreated cells as controls. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol for Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol for Cell Cycle Analysis with Propidium Iodide
This protocol details the preparation of cells for cell cycle analysis by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest at least 1 x 10^6 cells.
-
Cell Fixation: Wash the cells with PBS, then resuspend the pellet in 400 µL of PBS. Add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Incubation: Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 450 µL of PI staining solution and add 50 µL of RNase A solution to ensure only DNA is stained.
-
Incubation: Incubate at room temperature for 10-30 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry. Record at least 10,000 events and analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol for Western Blot Analysis
This protocol is for examining the effect of this compound on the expression of key signaling proteins.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound. Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 5 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
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Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast) | ||
| A549 (Lung) | ||
| HeLa (Cervical) | ||
| Positive Control |
Table 2: Apoptotic Effect of this compound on [Cell Line] after 48h Treatment.
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| C. propenamide 1 | [IC50] | |||
| C. propenamide 1 | [2x IC50] | |||
| Positive Control |
Table 3: Cell Cycle Distribution in [Cell Line] Treated with this compound for 48h.
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| C. propenamide 1 | [IC50] | |||
| C. propenamide 1 | [2x IC50] | |||
| Positive Control |
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
Hypothetical Inhibition of the MAPK/ERK Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Hypothetical Inhibition of the Wnt/β-catenin Signaling Pathway
Caption: Hypothetical disruption of Wnt/β-catenin signaling by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cuscuta Propenamide 1 Extraction
Welcome to the technical support center for the extraction of Propenamide 1 (3-hydroxy-N-phenethylpropanamide) from Cuscuta species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this novel compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of Propenamide 1.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| P1-EXT-01 | Low or No Yield of Propenamide 1 | 1. Incorrect Cuscuta Species or Plant Part: The concentration of Propenamide 1 can vary significantly between different Cuscuta species and plant parts. 2. Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for Propenamide 1. 3. Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, sonication, reflux) may not be effective. 4. Degradation of the Compound: Propenamide 1 may be sensitive to heat, light, or pH changes during extraction. | 1. Verify Plant Material: Ensure you are using authenticated Cuscuta chinensis whole plant material for the highest likelihood of isolating Propenamide 1. 2. Solvent Optimization: Start with a mid-polarity solvent like ethyl acetate, which has been shown to be effective for extracting amide compounds from Cuscuta. Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to isolate the compound in a specific fraction. 3. Methodological Adjustment: If using maceration, increase the extraction time and agitation. For heat-assisted methods like Soxhlet or reflux, monitor the temperature to avoid degradation. Ultrasound-assisted extraction can be a good alternative to improve efficiency at lower temperatures. 4. Control Extraction Conditions: Perform extraction under dim light and consider using a rotary evaporator at a low temperature (e.g., <40°C) for solvent removal. Buffer the extraction solvent if pH instability is suspected. |
| P1-EXT-02 | Presence of Impurities in the Final Extract | 1. Co-extraction of Other Compounds: The solvent system is extracting other compounds with similar solubility to Propenamide 1. 2. Incomplete Fractionation: The separation of different solvent fractions during liquid-liquid extraction was not clean. 3. Column Chromatography Issues: The stationary phase or mobile phase in your chromatography step is not providing adequate separation. | 1. Pre-extraction Defatting: For non-polar impurities, consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and chlorophyll. 2. Refine Liquid-Liquid Extraction: Ensure complete phase separation and avoid disturbing the interface when collecting fractions. Washing the organic phase with brine can help break emulsions and remove water-soluble impurities. 3. Optimize Chromatography: For silica gel column chromatography, use a gradient elution starting with a non-polar solvent and gradually increasing the polarity. Use Thin Layer Chromatography (TLC) to identify the optimal solvent system for separation before running the column. For more complex mixtures, consider preparative High-Performance Liquid Chromatography (HPLC). |
| P1-EXT-03 | Formation of an Emulsion During Liquid-Liquid Extraction | 1. High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation of the separatory funnel can lead to emulsion formation. | 1. Salting Out: Add a saturated sodium chloride (brine) solution to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation. 3. Filtration: In some cases, passing the emulsified layer through a bed of celite or glass wool can help to break the emulsion. |
| P1-EXT-04 | Difficulty Identifying Propenamide 1 in the Extract | 1. Lack of a Reference Standard: Without a pure standard of Propenamide 1, it is difficult to confirm its presence. 2. Low Concentration in the Extract: The concentration of Propenamide 1 may be below the detection limit of your analytical method. 3. Inappropriate Analytical Technique: The chosen analytical method (e.g., UV-Vis) may not be specific enough to identify Propenamide 1 in a complex mixture. | 1. Utilize High-Resolution Mass Spectrometry: Techniques like UPLC-QE-Orbitrap-MS can help in the tentative identification of compounds based on their accurate mass and fragmentation patterns, even without a standard. 2. Concentrate the Target Fraction: Use chromatographic techniques to enrich the fraction containing Propenamide 1 before analysis. 3. Employ Advanced Analytical Methods: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for positive identification and structural elucidation. |
Frequently Asked Questions (FAQs)
Q1: What is the reported source of Propenamide 1?
A1: Propenamide 1, identified as 3-hydroxy-N-phenethylpropanamide, has been isolated from the whole plant of Cuscuta chinensis Lam.[1]
Q2: Which solvent system is best for extracting Propenamide 1?
A2: While a specific, optimized protocol for Propenamide 1 is not widely published, initial isolation was achieved from dichloromethane and ethyl acetate extracts of Cuscuta chinensis.[1] Therefore, starting with these solvents of intermediate polarity is recommended. For optimization, a systematic approach using solvents of varying polarities, from non-polar (e.g., hexane) to polar (e.g., methanol), is advisable to determine the most effective solvent or solvent combination.
Q3: What are the key parameters to consider for optimizing the extraction yield?
A3: To maximize the yield of Propenamide 1, consider optimizing the following parameters:
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Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may require more solvent and longer evaporation times.
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Extraction Time: Insufficient time will lead to incomplete extraction, while excessively long times can risk compound degradation.
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Temperature: Higher temperatures can increase extraction efficiency but may degrade heat-sensitive compounds like Propenamide 1.
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Particle Size of Plant Material: Grinding the dried plant material to a fine powder increases the surface area for extraction.
Q4: How can I monitor the success of my extraction and purification steps?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of Propenamide 1 in different fractions during extraction and column chromatography. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Experimental Protocols
General Extraction and Fractionation Protocol
This protocol is a representative method based on the initial isolation of amides and other compounds from Cuscuta chinensis.
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Preparation of Plant Material:
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Air-dry the whole plant material of Cuscuta chinensis in the shade.
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Grind the dried material into a coarse powder.
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Initial Solvent Extraction:
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Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional stirring.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.
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Liquid-Liquid Fractionation:
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Suspend the crude ethanol extract in water.
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Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
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First, partition with hexane to remove non-polar compounds.
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Next, partition the aqueous layer with ethyl acetate. Propenamide 1 is expected to be in this fraction.
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Finally, partition the remaining aqueous layer with n-butanol.
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Concentrate each fraction separately using a rotary evaporator.
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Illustrative Optimization of Extraction Parameters
The following table presents a hypothetical optimization of extraction conditions for Propenamide 1 based on general principles for natural product extraction. The yield data is illustrative and should be determined experimentally.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Illustrative Yield of Propenamide 1 (%) |
| Solvent | Ethyl Acetate | Ethanol (95%) | Methanol | Determine Experimentally |
| Extraction Method | Maceration (72h) | Sonication (3x 30min) | Reflux (2h, 40°C) | Determine Experimentally |
| Solvent:Solid Ratio | 10:1 mL/g | 20:1 mL/g | 30:1 mL/g | Determine Experimentally |
| Temperature | 25°C | 40°C | 60°C | Determine Experimentally |
Visualizations
Caption: Experimental workflow for the extraction and isolation of Propenamide 1.
Caption: Troubleshooting logic for low yield of Propenamide 1.
References
Technical Support Center: Synthesis of Propenamide Derivatives
Disclaimer: Information on a specific compound designated "Cuscuta propenamide 1" is not publicly available. This technical support center provides guidance on the synthesis of a representative propenamide, hereafter referred to as "Propenamide X," based on established principles of amide bond formation. The challenges and solutions presented are common to the synthesis of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing propenamides?
A1: Propenamides are typically synthesized through the coupling of a substituted acrylic acid (or its activated form) with an appropriate amine. Common methods include the use of coupling reagents to facilitate amide bond formation, or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.[1]
Q2: How do I choose the right coupling reagent for my propenamide synthesis?
A2: The choice of coupling reagent is critical and depends on factors such as the steric hindrance of your substrates, the presence of other functional groups, and the desired reaction conditions.[2] For sterically hindered or electron-deficient amines, more potent coupling reagents like HATU may be necessary.[3] For simpler systems, carbodiimides like EDC are often effective and generate water-soluble byproducts that are easily removed.[2]
Q3: What are the primary causes of low yield in propenamide synthesis?
A3: Low yields can be attributed to several factors, including incomplete reaction, side reactions, and product loss during workup and purification.[4] Inefficient activation of the carboxylic acid, decomposition of reagents, or the presence of moisture can all contribute to a lower than expected yield.
Q4: How can I minimize the formation of byproducts?
A4: Minimizing byproduct formation often involves careful control of reaction conditions. Running the reaction at a lower temperature (e.g., starting at 0°C) can help control exothermic reactions. Ensuring the use of high-purity starting materials and anhydrous solvents is also crucial to prevent side reactions like hydrolysis of the activated acid.
Q5: What are the best practices for purifying propenamide compounds?
A5: Purification strategies depend on the properties of the specific propenamide. Recrystallization is a common and effective method for solid compounds. For more complex mixtures or non-crystalline products, column chromatography is often employed. The choice of solvent system for chromatography is critical and may require some optimization.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| Inefficient Amide Coupling | - Ensure you are using an appropriate and active coupling reagent. For challenging couplings, consider using a more powerful reagent like HATU. - Optimize the stoichiometry of your reagents. An excess of the coupling reagent and/or the amine may be necessary. - Control the reaction temperature; some coupling reactions benefit from being started at 0°C and slowly warmed to room temperature. |
| Poor Quality of Starting Materials | - Use high-purity starting materials. Impurities in the carboxylic acid or amine can inhibit the reaction. - Ensure your acyl chloride, if used, is fresh and has not been hydrolyzed by moisture. |
| Presence of Moisture | - Use anhydrous solvents and dry all glassware thoroughly before use. - Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Workup | - Check the aqueous layer after extraction, as some polar propenamides may have partial water solubility. - If your product is volatile, check the solvent in the rotovap trap. |
Issue 2: Multiple Spots on TLC / Formation of Byproducts
| Possible Cause | Recommended Solution(s) |
| Side Reactions | - Hydrolysis of Activated Acid: Ensure anhydrous conditions. - Polymerization: For acrylic acid derivatives, polymerization can be an issue. Consider using a polymerization inhibitor if necessary. |
| Reaction with Other Functional Groups | - If your starting materials have other reactive functional groups (e.g., hydroxyl groups), they may compete in the reaction. Consider using protecting groups if necessary. |
| Racemization | - For chiral starting materials, racemization can be a concern, especially with certain coupling reagents and conditions. The use of additives like HOBt or employing milder conditions can help to suppress racemization. |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Class | Typical Solvent | Common Additive | Byproduct Characteristics | Key Advantage |
| EDC·HCl | Carbodiimide | DCM, DMF | HOBt, Oxyma | Water-soluble urea | Easy byproduct removal through aqueous wash. |
| DCC | Carbodiimide | DCM, THF | HOBt, Oxyma | Insoluble DCU precipitate | Inexpensive and effective for solution-phase synthesis. |
| HATU | Onium Salt | DMF, NMP | (Internal HOAt) | Water-soluble | Very fast, high efficiency, and low rates of racemization. |
Experimental Protocols
General Protocol for the Synthesis of "Propenamide X" via EDC Coupling
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Preparation:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted acrylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
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Cool the mixture to 0°C in an ice bath.
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Activation:
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Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) to the cooled solution.
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Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated ester.
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Amine Addition:
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In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent.
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Slowly add the amine solution to the reaction mixture at 0°C.
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If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
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Reaction:
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
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Workup:
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Once the reaction is complete, dilute the mixture with the solvent used for the reaction.
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Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetone) or by column chromatography on silica gel.
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Mandatory Visualizations
References
Technical Support Center: Optimizing Cuscuta propenamide 1 Stability for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of Cuscuta propenamide 1. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] Propenamides are polar compounds and are soluble in water and various organic solvents like ethanol, methanol, and acetone.[2] However, to minimize the risk of hydrolysis, minimizing contact with water during long-term storage is advisable.[1][3] For experiments requiring aqueous buffers, it is best to prepare fresh solutions from your stock immediately before use.[1]
Q2: How should I store stock solutions of this compound?
A2: To ensure the long-term stability of this compound stock solutions, they should be stored in tightly sealed vials at -20°C or -80°C. Protect solutions from light to prevent potential photodegradation.
Q3: What are the primary factors that can affect the stability of this compound during experiments?
A3: The stability of this compound can be influenced by several factors, including:
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pH: The compound is most stable in neutral to slightly acidic conditions (pH 4-7). Extreme pH levels can lead to hydrolysis.
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Temperature: Elevated temperatures can accelerate the degradation of the compound.
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Light: Exposure to UV light can cause photodegradation.
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Oxidation: The presence of oxidizing agents can lead to chemical degradation.
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Enzymatic Degradation: In biological matrices, enzymes can metabolize the compound.
Q4: Can I store this compound in an aqueous buffer for a short period?
A4: If short-term storage in an aqueous buffer is necessary, it is recommended to keep the solution at 2-8°C for no longer than 24 hours. However, for best results, preparing fresh solutions for each experiment is strongly advised.
Troubleshooting Guides
Issue 1: I am observing a decrease in the potency of my this compound over time in my cell-based assay.
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Potential Cause 1: Hydrolysis in Aqueous Media. Propenamide compounds can be susceptible to hydrolysis, especially in aqueous solutions at non-optimal pH.
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Troubleshooting Step: Verify the pH of your culture medium or buffer. If possible, adjust the pH to be within the optimal range of 4-7.
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Recommendation: Prepare fresh dilutions of this compound from a frozen, anhydrous stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
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Potential Cause 2: Adsorption to Plasticware. The compound may be adsorbing to the surfaces of your experimental vessels (e.g., microplates, tubes).
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Troubleshooting Step: Compare the compound's stability in different types of labware, such as polypropylene versus glass.
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Recommendation: If adsorption is suspected, consider using low-adsorption plasticware or silanized glass vials.
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Issue 2: I am seeing unexpected peaks in my HPLC or LC-MS analysis of this compound.
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Potential Cause 1: Degradation. The unexpected peaks are likely degradation products.
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Troubleshooting Step: Perform a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).
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Recommendation: Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light, and dissolved in an appropriate solvent.
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Potential Cause 2: Contamination. The sample may be contaminated.
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Troubleshooting Step: Analyze a fresh, unopened vial of this compound to see if the unexpected peaks are present.
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Recommendation: If the new vial is clean, discard the old stock and prepare a fresh solution.
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Data Presentation
Table 1: Stability of this compound in Different Solvents at 4°C
| Solvent | Concentration (mg/mL) | % Recovery after 7 days | % Recovery after 30 days |
| DMSO | 10 | 99.8% | 99.5% |
| Ethanol | 10 | 99.6% | 98.9% |
| PBS (pH 7.4) | 1 | 95.2% | 88.1% |
| Water | 1 | 96.5% | 90.3% |
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C after 24 hours
| pH | % Remaining Compound |
| 3.0 | 98.7% |
| 5.0 | 99.2% |
| 7.4 | 94.5% |
| 9.0 | 85.1% |
Table 3: Effect of Temperature on the Stability of this compound in DMSO after 48 hours
| Temperature | % Remaining Compound |
| -20°C | 99.9% |
| 4°C | 99.7% |
| 25°C (Room Temp) | 98.2% |
| 37°C | 96.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
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Vortex briefly until the compound is fully dissolved.
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Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protecting vials.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
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Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
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Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
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Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
Visualizations
References
overcoming solubility issues of Cuscuta propenamide 1 in vitro
Welcome to the technical support center for Cuscuta propenamide 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common in vitro challenges, with a primary focus on solubility issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Question: My this compound precipitates out of solution when I add my DMSO stock to the aqueous cell culture medium. How can I prevent this?
Answer:
This is a common issue for poorly water-soluble compounds like this compound. The precipitation occurs because the compound is soluble in the organic solvent (DMSO) but not in the aqueous medium once the solvent is heavily diluted.
Possible Causes:
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Low Aqueous Solubility: The primary cause is the inherent low solubility of the compound in water-based media.
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Stock Concentration Too Low: Using a less concentrated stock solution requires adding a larger volume to your media, which increases the likelihood of the compound crashing out.
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Final DMSO Concentration Too Low: While it's crucial to keep DMSO levels down, a very abrupt dilution from 100% DMSO to <0.1% can cause immediate precipitation.
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Incorrect Dilution Method: Adding the aqueous medium to the DMSO stock, rather than the other way around, can exacerbate the problem.
Solutions:
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Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This allows you to add a very small volume to your culture medium to reach the desired final concentration, minimizing the disturbance to the aqueous environment.[1][2][3]
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Refine Dilution Technique:
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Always add the small volume of your DMSO stock directly into the larger volume of pre-warmed cell culture medium while vortexing or swirling gently.[2] This ensures rapid dispersal.
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Avoid adding the stock solution directly onto the cells in the well. Instead, prepare the final working solution in a separate tube and then add it to your cell plate.[4]
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Perform a Serial Dilution in DMSO: If you are testing a range of concentrations, perform the serial dilutions in 100% DMSO first. Then, add the same small volume from each DMSO stock to your culture medium to ensure the final DMSO concentration is consistent across all treatments.
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Consider Co-solvents: For particularly challenging compounds, using a mixture of solvents to prepare the stock might improve stability upon dilution. However, this requires extensive validation to ensure the co-solvent is not affecting the experimental results.
A recommended workflow for preparing working solutions is visualized below.
Question: I'm observing high variability between my experimental replicates. What could be the cause?
Answer:
High variability often points to issues with compound solubility and inconsistent dosing.
Possible Causes:
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Incomplete Dissolution: If the compound is not fully dissolved in the stock solution, you will pipette a non-homogenous suspension, leading to different effective concentrations in each well.
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Precipitation Over Time: The compound may be precipitating out of the culture medium during the incubation period, reducing its bioavailable concentration in an inconsistent manner.
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Inconsistent Final Solvent Concentration: If the volume of DMSO added to each well is not precisely the same, the solvent itself could be contributing to variability, as DMSO can have biological effects.
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Hygroscopic Nature of DMSO: DMSO readily absorbs water from the atmosphere. If your stock solution has absorbed water, it can lower the solubility of the compound and alter its effective concentration.
Solutions:
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Ensure Complete Dissolution: After preparing your DMSO stock, visually inspect it for any particulate matter. If necessary, use gentle warming (to 37°C) or brief sonication to ensure the compound is fully dissolved.
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Check for Precipitation Microscopically: Before quantifying your experimental endpoint, inspect the wells under a microscope to check for compound precipitation. If crystals are visible, the concentration is likely too high for the chosen solvent conditions.
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Maintain Consistent DMSO Concentration: Use a calibrated pipette to add your stock solution to the medium. As mentioned previously, performing serial dilutions in DMSO first helps maintain a consistent final solvent concentration across all tested doses.
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Proper DMSO Handling: Use high-quality, anhydrous DMSO. Aliquot your stock solution into smaller, single-use vials to minimize repeated opening and exposure to air, which reduces water absorption.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
Based on the chemical properties of related compounds (propenamides, flavonoids, lignans), Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating stock solutions. It is effective at dissolving a wide range of hydrophobic compounds. For compounds that are particularly difficult to dissolve, other organic solvents like ethanol may be considered, but DMSO is generally preferred for cell-based assays due to its miscibility with water.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5% , with ≤0.1% being ideal for sensitive assays . Most cell lines can tolerate up to 0.5% DMSO for 24-48 hours without significant cytotoxicity. However, DMSO is not inert and can affect cell viability, differentiation, and gene expression. It is critical to perform a vehicle control experiment where cells are treated with the same final concentration of DMSO used in your experimental groups. A DMSO toxicity curve for your specific cell line is highly recommended.
Q3: Are there alternative methods to enhance the solubility of this compound in aqueous media?
Yes, if DMSO is not suitable for your experimental system or if solubility issues persist, you can explore the following advanced formulation strategies:
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Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the culture medium at low concentrations (e.g., 0.01-0.1%) to help maintain the compound in solution by forming micelles.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrin and its derivatives (like HP-β-CD) are commonly used.
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pH Modification: If this compound has ionizable groups, adjusting the pH of the buffer or medium (within a range compatible with your cells) might enhance its solubility.
Each of these methods requires careful validation to ensure the solubilizing agent does not interfere with the assay or cell health.
Data Presentation
The following tables provide reference data for handling this compound.
Table 1: Approximate Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Notes |
|---|---|---|---|
| Water | 25 | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | 25 | < 0.01 | Practically insoluble |
| Ethanol | 25 | ~5 | Moderately soluble |
| DMSO | 25 | > 50 | Highly soluble |
| DMSO:PBS (1:1) | 25 | ~0.5 | Limited solubility |
Note: Data are generated for illustrative purposes based on typical characteristics of poorly soluble natural products.
Table 2: Example Effect of Final DMSO Concentration on PC12 Cell Viability (48h Incubation)
| Final DMSO Conc. (v/v) | Mean Cell Viability (%) | Standard Deviation |
|---|---|---|
| 0% (No DMSO) | 100 | 4.5 |
| 0.1% | 98.2 | 5.1 |
| 0.25% | 95.5 | 4.8 |
| 0.5% | 89.1 | 6.2 |
| 1.0% | 71.4 | 7.5 |
| 2.0% | 45.3 | 8.1 |
Note: This data is illustrative. Researchers must determine the specific tolerance of their cell line.
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for Cell-Based Assays
1. Materials:
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This compound (solid powder)
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Anhydrous DMSO (cell culture grade)
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Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C
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Sterile, single-use microcentrifuge tubes or vials
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Calibrated micropipettes and sterile tips
2. Procedure:
-
Step 1: Prepare a High-Concentration Stock Solution (e.g., 20 mM)
-
On a calibrated balance, weigh out the required amount of this compound powder.
-
In a sterile vial, add the appropriate volume of 100% DMSO to achieve a 20 mM concentration.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain. If needed, sonicate in a water bath for 5 minutes.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.
-
-
Step 2: Prepare Intermediate Dilutions (if necessary)
-
For creating a dose-response curve, perform serial dilutions of the 20 mM stock solution using 100% DMSO. For example, to get a 2 mM stock, mix 1 part of the 20 mM stock with 9 parts of 100% DMSO. This ensures the solvent composition remains constant.
-
-
Step 3: Prepare the Final Working Solution
-
Calculate the volume of DMSO stock needed to achieve your final desired concentration in the cell culture medium, ensuring the final DMSO concentration remains at or below 0.5% (ideally ≤0.1%).
-
Example: To make 1 mL of a 10 µM working solution from a 20 mM stock (a 1:2000 dilution):
-
Final DMSO concentration will be 1/2000 = 0.05%.
-
You will add 0.5 µL of 20 mM stock to 999.5 µL of medium.
-
-
-
In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated small volume of the DMSO stock solution directly into the medium. Do not let the pipette tip touch the sides of the tube where the stock could remain concentrated.
-
Use this final working solution immediately to treat your cells.
-
-
Step 4: Prepare the Vehicle Control
-
Prepare a vehicle control solution by adding the same volume of 100% DMSO to the same volume of cell culture medium used for your highest concentration test group. This is essential for accurately assessing the effect of the compound versus the solvent.
-
Signaling Pathway Diagrams
Cuscuta species and their constituents are known to modulate various cellular signaling pathways. The diagrams below illustrate key pathways potentially affected by this compound, based on known activities of related compounds (e.g., antioxidant, anti-inflammatory, neuroprotective effects).
References
Cuscuta propenamide 1 assay interference and troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Cuscuta propenamide 1. The information is tailored to address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product isolated from the parasitic plant Cuscuta reflexa and other plant species such as Fissistigma oldhamii.[1][2] Chemically, it is an enamide, specifically (E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide, and is also known as N-caffeoyl O-methyltyramine.[1][3] It belongs to the class of phenylpropanoids, which are a diverse family of organic compounds synthesized by plants.[4]
Q2: What is the primary biological activity of this compound?
The primary reported biological activity of this compound is the inhibition of the enzyme alpha-glucosidase. This enzyme is involved in the breakdown of carbohydrates into glucose in the intestine. By inhibiting this enzyme, this compound can potentially modulate post-meal blood glucose levels. It has also been investigated for its potential role in managing obesity and for its anti-platelet aggregation activity.
Q3: What are the key structural features of this compound that might influence its behavior in assays?
This compound possesses several functional groups that can influence its behavior in biochemical assays:
-
A catechol group (3,4-dihydroxyphenyl): Catechols are known to be redox-active and can be prone to oxidation, which may lead to the generation of reactive species or colored products that interfere with assays. They can also chelate metal ions.
-
A propenamide (acrylamide) moiety: This group can potentially participate in Michael addition reactions, leading to covalent modification of proteins, although this is not its primary mode of action for alpha-glucosidase inhibition.
-
Phenolic hydroxyl groups: These groups can engage in hydrogen bonding and may contribute to non-specific interactions with proteins.
-
An aromatic system: The conjugated system in the molecule can lead to intrinsic fluorescence or absorbance, which can interfere with optical-based assays.
Assay Interference and Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues when testing this compound in biological assays, particularly alpha-glucosidase inhibition assays.
Q4: My dose-response curve for this compound is not sigmoidal and has poor reproducibility. What could be the cause?
Poorly defined and irreproducible dose-response curves can arise from several factors related to the compound's properties and the assay conditions.
-
Compound Aggregation: At higher concentrations, organic molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes. This is a common artifact in high-throughput screening.
-
Troubleshooting:
-
Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to disrupt aggregate formation.
-
Test the compound in the presence of unrelated proteins (e.g., bovine serum albumin) to see if the inhibitory effect is attenuated.
-
Visually inspect the wells for precipitation at high compound concentrations.
-
-
-
Compound Instability: The catechol moiety of this compound can be susceptible to oxidation, especially in buffers with a neutral or alkaline pH and in the presence of dissolved oxygen. This can lead to a loss of active compound over the course of the experiment.
-
Troubleshooting:
-
Prepare fresh stock solutions of the compound for each experiment.
-
Consider de-gassing the assay buffer or including an antioxidant like dithiothreitol (DTT) or ascorbic acid, ensuring these additives do not interfere with the assay.
-
Minimize the exposure of the compound to light and elevated temperatures.
-
-
Q5: I am observing a high background signal or a signal that changes over time in my fluorescence- or absorbance-based assay. What should I do?
This is a common issue with phenolic compounds like this compound.
-
Spectroscopic Interference: The compound may absorb light or fluoresce at the same wavelengths used for excitation and emission in the assay, leading to artificially high or low readings.
-
Troubleshooting:
-
Run a control experiment with the compound alone (without the enzyme or substrate) at all tested concentrations to measure its intrinsic absorbance or fluorescence.
-
Subtract the background signal from the compound-only controls from the corresponding assay wells.
-
If the interference is severe, consider using an alternative assay with a different detection method (e.g., a coupled-enzyme assay that shifts the readout to a different wavelength).
-
-
-
Formation of Colored Products: Oxidation of the catechol group can produce colored byproducts that interfere with colorimetric assays.
-
Troubleshooting:
-
Monitor the color of the compound solution in the assay buffer over time.
-
As mentioned previously, adding antioxidants or working under anaerobic conditions might mitigate this issue.
-
-
Q6: The inhibitory activity of this compound seems to be non-specific. How can I confirm if the inhibition is genuine?
Distinguishing true inhibition from assay artifacts is crucial for validating your results.
-
Pan-Assay Interference Compounds (PAINS): Some compounds show activity across a wide range of assays due to non-specific mechanisms.
-
Troubleshooting:
-
Orthogonal Assays: Validate the activity of this compound using at least two different assay formats that measure its effect on the target through different mechanisms or detection methods. For alpha-glucosidase, this could involve using different substrates or a coupled-enzyme system.
-
Counter-Screening: Test the compound against an unrelated enzyme to check for specificity.
-
Biophysical Methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to confirm a direct binding interaction between the compound and the target enzyme, although these methods can also be prone to artifacts from aggregators.
-
-
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound against alpha-glucosidase.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | α-glucosidase | 103.6 |
Experimental Protocols
Protocol: In Vitro Alpha-Glucosidase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against yeast alpha-glucosidase.
-
Materials:
-
Yeast alpha-glucosidase (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound
-
Acarbose (positive control)
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% and is consistent across all wells.
-
In a 96-well plate, add 50 µL of the alpha-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer).
-
Add 25 µL of the this compound dilutions (or acarbose for the positive control, or buffer with DMSO for the negative control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution (e.g., 5 mM in phosphate buffer).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for an in vitro alpha-glucosidase inhibition assay.
Caption: Inhibition of carbohydrate digestion by this compound.
References
- 1. This compound | C18H19NO4 | CID 10403282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
Technical Support Center: Refining Purification Techniques for Propenamide Derivatives from Cuscuta
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of propenamide derivatives from Cuscuta species.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of propenamide compounds from Cuscuta.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction method or solvent. | Employ ultrasonic-assisted extraction which can enhance extraction efficiency.[1] Consider using a 70% ethanol solution at an elevated temperature (e.g., 60°C) for extraction.[1] |
| Improper solvent partitioning. | Ensure thorough mixing and adequate settling time during liquid-liquid partitioning with solvents like petroleum ether, ethyl acetate, and n-butanol to separate fractions based on polarity.[1] | |
| Co-elution of Impurities during Column Chromatography | Inappropriate stationary phase or mobile phase. | For initial fractionation, silica gel column chromatography with a gradient of dichloromethane and methanol can be effective.[1] For further separation, consider using Sephadex LH-20 with methanol or RP-C18 silica gel with a methanol-water gradient.[1] |
| Overloading of the column. | Reduce the amount of sample loaded onto the column to improve resolution. | |
| Poor Resolution in Semi-preparative HPLC | Suboptimal mobile phase composition. | For C18 columns, experiment with different ratios of acetonitrile-water or methanol-water, and consider adding a small percentage of trifluoroacetic acid (TFA) (e.g., 0.05%) to improve peak shape. |
| Incorrect column selection. | Ensure the column chemistry (e.g., C18) is appropriate for the polarity of the target propenamide. | |
| Degradation of Target Compound | Instability in certain solvents or pH conditions. | Minimize exposure to strong acids or bases. If TFA is used in HPLC, it should be removed by evaporation after collection. |
| Prolonged exposure to heat. | Conduct extraction and purification steps at controlled temperatures. Use rotary evaporation under reduced pressure to remove solvents at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating propenamide derivatives from Cuscuta?
A1: A common workflow involves initial extraction from the dried plant material using a solvent like 70% ethanol with ultrasonication. This is followed by solvent partitioning to separate compounds based on polarity. Further purification is achieved through a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and reversed-phase column chromatography. The final purification step often involves semi-preparative HPLC to isolate pure compounds.
Q2: Which solvents are most effective for the initial extraction?
A2: A 70% ethanol solution has been shown to be effective for the ultrasonic-assisted extraction of compounds from Cuscuta reflexa. The choice of solvent may also depend on the specific propenamide derivative being targeted.
Q3: What types of column chromatography are recommended for purification?
A3: A multi-step column chromatography approach is often necessary. This can include:
-
Silica Gel Chromatography: Useful for initial fractionation using a mobile phase gradient such as dichloromethane-methanol.
-
Sephadex LH-20 Chromatography: Effective for separating compounds based on size and polarity, typically using methanol as the eluent.
-
Reversed-Phase (RP-C18) Chromatography: Ideal for separating compounds based on hydrophobicity, using a methanol-water gradient.
Q4: How can I identify the isolated propenamide compounds?
A4: Compound identification is typically achieved using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): Techniques like HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) are used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the analysis of volatile compounds in extracts.
Experimental Protocols
Ultrasonic-Assisted Extraction and Partitioning
This protocol describes the initial extraction and fractionation of compounds from Cuscuta.
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Air-dry the whole plant material of Cuscuta reflexa and grind it into a powder.
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Suspend the powdered plant material (e.g., 3.3 kg) in 70% ethanol.
-
Perform ultrasonic extraction for 30 minutes at 60°C.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.
-
Suspend the crude extract in water and sequentially partition it with petroleum ether, ethyl acetate (EtOAc), and n-butanol.
-
Collect and concentrate each of the solvent fractions for further purification.
Multi-Step Column Chromatography Purification
This protocol outlines a general approach for purifying propenamide derivatives from the ethyl acetate fraction.
-
Initial Silica Gel Chromatography:
-
Subject the ethyl acetate-soluble portion to column chromatography on a silica gel column.
-
Elute with a gradient of dichloromethane-methanol (e.g., starting from 50:1 to 0:1 v/v).
-
Collect the fractions and combine them based on their TLC profiles.
-
-
Sephadex LH-20 Chromatography:
-
Take a sub-fraction obtained from silica gel chromatography and apply it to a Sephadex LH-20 column.
-
Elute with methanol to further separate the compounds.
-
-
Reversed-Phase C18 Chromatography:
-
For fractions requiring further separation, use an RP-C18 silica gel column.
-
Elute with a gradient of methanol-water (e.g., from 10% to 100% methanol).
-
Semi-preparative HPLC for Final Purification
This protocol details the final purification step to obtain high-purity compounds.
-
Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).
-
Inject the sample onto a semi-preparative HPLC system equipped with a C18 column (e.g., Agilent Zorbax SB-C18 or Welch Ultimate AQ-C18).
-
Elute with an isocratic or gradient mobile phase of acetonitrile-water or methanol-water, potentially containing 0.05% TFA.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the target compounds.
-
Remove the solvent from the collected fractions under reduced pressure to yield the pure compound.
Visualizations
Caption: Experimental workflow for the purification of propenamides from Cuscuta.
Caption: Troubleshooting logic for common purification problems.
References
Technical Support Center: Enhancing the Bioavailability of Cuscuta Propenamide 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental enhancement of Cuscuta propenamide 1 bioavailability. Given that this compound belongs to the class of phenolic compounds, this guide leverages established strategies for improving the bioavailability of this group of natural products.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: We are observing very low aqueous solubility of our isolated this compound. How can we improve this for in vitro and in vivo studies?
Answer:
Low aqueous solubility is a common challenge for phenolic compounds and a primary reason for poor bioavailability.[1][2] Here are several strategies to address this issue:
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Particle Size Reduction: Decreasing the particle size of the compound increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3] Techniques like micronization and nanosizing can be employed.
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Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution.[3][4] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
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Complexation: The use of cyclodextrins to form inclusion complexes can significantly enhance the solubility of hydrophobic drugs.
-
Lipid-Based Formulations: Formulating the compound in lipids, oils, or surfactants can improve its solubility and facilitate absorption through the lymphatic system. This includes self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs).
Question 2: Our in vitro dissolution studies for a nanoparticle formulation of this compound are showing inconsistent and slow release profiles. What could be the cause and how can we troubleshoot this?
Answer:
Inconsistent release from nanoparticle formulations can stem from several factors. Here's a systematic approach to troubleshooting:
-
Methodology Validation: Ensure your dissolution testing method is appropriate for nanoparticles. Standard USP apparatus may need modification. Dialysis-based methods are commonly used for nanoparticles to separate the released drug from the encapsulated form.
-
Membrane Selection (for dialysis methods): The molecular weight cut-off (MWCO) of the dialysis membrane is critical. It should be large enough to allow the free drug to pass through but small enough to retain the nanoparticles.
-
"Burst Release" vs. Sustained Release: A high initial "burst release" might indicate that a significant portion of the drug is adsorbed to the nanoparticle surface rather than encapsulated. Conversely, a very slow release could be due to high polymer concentration or strong drug-polymer interactions.
-
Agitation and Temperature: Ensure consistent agitation and temperature control throughout the experiment, as these can significantly impact release kinetics.
-
Sink Conditions: Maintain sink conditions by ensuring the concentration of the drug in the release medium does not exceed 10-15% of its saturation solubility. This may require using a larger volume of release medium or adding surfactants.
Question 3: In our animal pharmacokinetic studies, the oral bioavailability of this compound remains low despite improved solubility. What other factors should we consider?
Answer:
Low oral bioavailability, even with adequate solubility, points towards other physiological barriers. Consider the following:
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Poor Permeability: The compound may have low permeability across the intestinal epithelium. Strategies to overcome this include the use of permeation enhancers or formulation in lipid-based systems that can be absorbed via the lymphatic pathway.
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First-Pass Metabolism: Phenolic compounds are often subject to extensive first-pass metabolism in the gut wall and liver. This can be investigated by comparing pharmacokinetic parameters after oral and intravenous administration. Co-administration with inhibitors of metabolic enzymes (like piperine) has been shown to enhance the bioavailability of some natural products.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen. This can be tested in vitro using Caco-2 cell monolayers.
-
Gastrointestinal Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to degradation by gut microbiota. Enteric coating of formulations can protect the drug from the stomach's acidic pH.
Frequently Asked Questions (FAQs)
What is this compound and why is its bioavailability a concern?
This compound is a natural product belonging to the propenamide class of compounds, likely isolated from a plant of the Cuscuta genus. Based on the characteristics of similar compounds, it is expected to be a phenolic compound. The bioavailability of phenolic compounds is often limited by their low aqueous solubility, poor stability in the gastrointestinal tract, and extensive first-pass metabolism.
What are the key steps in developing a new drug from a natural product like this compound?
The development of a new drug from a natural product is a multi-step process that includes:
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Collection and Extraction: Sourcing the raw plant material and extracting the compounds of interest.
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Isolation and Structural Elucidation: Purifying the specific compound and determining its chemical structure.
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Bioactivity Screening: Testing the compound for its desired pharmacological effects.
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Preclinical Studies: This includes in vitro and in vivo studies to assess efficacy, safety, and pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Formulation Development: Creating a stable and effective dosage form to enhance bioavailability.
-
Clinical Trials: Evaluating the safety and efficacy in humans.
Are there any regulatory guidelines for the development of botanical drugs?
Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidance for the development of botanical drug products. These guidelines address aspects such as the complexity of natural products, manufacturing, and quality control.
Data Presentation: Strategies to Enhance Bioavailability
The following table summarizes various formulation strategies and their impact on key bioavailability parameters.
| Formulation Strategy | Key Mechanism of Action | Expected Impact on Solubility | Expected Impact on Permeability | Expected Impact on Stability |
| Micronization/Nanosizing | Increases surface area for dissolution. | High | Moderate | Low |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state. | High | Moderate | Moderate |
| Cyclodextrin Complexation | Forms an inclusion complex, with the hydrophobic drug inside the cyclodextrin cavity. | High | Low | Moderate |
| Lipid-Based Formulations (e.g., SEDDS, Liposomes) | Solubilizes the drug in a lipid matrix and can utilize lymphatic absorption. | High | High | High |
| Polymeric Nanoparticles | Encapsulates the drug within a polymer matrix, allowing for controlled release and potential for targeted delivery. | High | High | High |
Experimental Protocols
In Vitro Dissolution Testing for Nanoparticle Formulations
Objective: To determine the in vitro release profile of this compound from a nanoparticle formulation.
Methodology (Dialysis Bag Method):
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions. For poorly soluble drugs, a small percentage of a surfactant (e.g., Tween® 80) may be added to maintain sink conditions.
-
Dialysis Bag Preparation: Use a dialysis membrane with a molecular weight cut-off (MWCO) that allows the passage of free this compound but retains the nanoparticles (e.g., 12-14 kDa). Soak the dialysis bag in the release medium for at least 30 minutes before use.
-
Sample Preparation: Accurately weigh a quantity of the nanoparticle formulation and disperse it in a known volume of the release medium.
-
Experimental Setup:
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Transfer the nanoparticle dispersion into the prepared dialysis bag and seal it securely.
-
Place the dialysis bag in a vessel containing a larger, known volume of the release medium (e.g., 500 mL).
-
Maintain the temperature at 37°C ± 0.5°C and stir the release medium at a constant speed (e.g., 100 rpm).
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium from outside the dialysis bag. Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
Objective: To determine the pharmacokinetic profile and oral bioavailability of a formulated this compound.
Methodology:
-
Animal Model: Use healthy adult male Sprague-Dawley or Wistar rats (weighing 200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Animal Groups:
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Group 1 (Oral Administration): Administer the formulated this compound orally via gavage at a specific dose.
-
Group 2 (Intravenous Administration): Administer a solution of this compound intravenously via the tail vein at a lower dose to determine absolute bioavailability.
-
-
Dosing and Sample Collection:
-
Fast the animals overnight before dosing, with free access to water.
-
Following administration, collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Collect blood in heparinized tubes and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: A workflow for enhancing the bioavailability of this compound.
Potential Signaling Pathways Modulated by Cuscuta Compounds
Caption: Hypothetical signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 3. Natural Drug Development - Plant Science & Technology [plant.lifeasible.com]
- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration | MDPI [mdpi.com]
troubleshooting Cuscuta propenamide 1 mechanism of action studies
Technical Support Center: Cuscuta propenamide 1
Disclaimer: Information on "this compound" is not available in the public domain. This guide is based on a hypothetical mechanism of action where this compound is an ATP-competitive inhibitor of a fictional serine/threonine kinase, "Target Kinase A" (TKA), which is downstream of the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a selective, ATP-competitive inhibitor of Target Kinase A (TKA). TKA is a serine/threonine kinase in a signaling pathway downstream of EGFR. By binding to the ATP pocket of TKA, the compound prevents the phosphorylation of its downstream substrates, leading to an anti-proliferative effect in cancer cell lines that are dependent on this pathway.
Q2: My IC50 value for this compound in a biochemical kinase assay is significantly different from my cell-based assay results. Why?
A2: Discrepancies between biochemical and cell-based assays are common.[1] Several factors can contribute to this:
-
ATP Concentration: Biochemical assays often use ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are much higher. An ATP-competitive inhibitor like this compound will appear less potent in a cellular environment with high ATP levels.[2][3]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Off-Target Effects: In a cellular context, the observed effect might be due to the compound acting on multiple targets.[2]
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.
Q3: I am not observing any inhibition of TKA phosphorylation in my Western blot analysis. What could be the cause?
A3: This could be due to several reasons, ranging from compound-related issues to technical problems with the assay itself.[4]
-
Compound Inactivity: Verify the identity and purity of your this compound stock. Ensure it has not degraded.
-
Insufficient Concentration: The concentration of the compound may be too low to achieve inhibition. Perform a dose-response experiment.
-
Incorrect Timing: The time point for cell lysis after treatment may be inappropriate. You may need a time-course experiment to determine the optimal duration of treatment to observe a change in phosphorylation.
-
Western Blot Technical Issues: Problems such as poor protein transfer, inactive antibodies, or incorrect blocking procedures can all lead to a lack of signal.
Q4: My cell viability results with this compound are highly variable. How can I improve consistency?
A4: Inconsistent cell viability results can stem from several sources.
-
Compound Precipitation: this compound may be precipitating in the cell culture media, especially at higher concentrations. Visually inspect the wells for precipitate.
-
Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and growth phase. Over-confluent or senescent cells can respond differently.
-
Edge Effects: The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells for treatment.
-
Assay Interference: The compound itself might interfere with the viability assay chemistry (e.g., direct reduction of MTT or resazurin reagents). Run cell-free controls to test for this.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a master mix for reagents to minimize well-to-well variability. Use reverse pipetting for viscous solutions. |
| Variable Enzyme Activity | Use a fresh aliquot of kinase for each experiment. Ensure consistent pre-incubation times. Verify kinase activity with a known positive control inhibitor. |
| Compound Solubility | Visually inspect for compound precipitation in the assay buffer. Determine the compound's solubility under final assay conditions. |
| ATP Concentration | Ensure the ATP concentration is consistent across all assays intended for comparison. For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration. |
| Assay Readout Interference | If using a luminescence-based assay (e.g., Kinase-Glo), the compound may quench or produce its own signal. Run controls without the kinase to check for interference. |
Issue 2: No Downstream Effect in Cellular Assays (Western Blot)
| Potential Cause | Troubleshooting Steps |
| Target Protein Not Expressed | Confirm that your cell line expresses Target Kinase A (TKA) at detectable levels using a positive control lysate or by checking literature. |
| Poor Antibody Quality | Validate your primary antibody for phospho-TKA. Use a positive control (e.g., cells stimulated with EGF) and a negative control (e.g., cells treated with a known potent inhibitor). |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of your target. |
| Inefficient Protein Transfer | After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency across all lanes. For large proteins, you may need to optimize transfer time or buffer composition. |
| Insufficient Compound Exposure | Increase the incubation time or concentration of this compound. Perform a time-course and dose-response experiment. |
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile of this compound Data is hypothetical and for illustrative purposes.
| Kinase | IC50 (nM) |
| Target Kinase A (TKA) | 15 |
| Kinase B | 2,500 |
| Kinase C | > 10,000 |
| Kinase D | 850 |
| Kinase E | > 10,000 |
Table 2: Effect of this compound on Cell Viability Data is hypothetical and for illustrative purposes.
| Cell Line | TKA Status | GI50 (µM) |
| Cancer Line A | High Expression | 0.5 |
| Cancer Line B | Low Expression | 15.2 |
| Normal Fibroblasts | Low Expression | > 50 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-TKA Inhibition
-
Cell Seeding: Seed cells (e.g., Cancer Line A) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace growth media with serum-free media and incubate for 12-16 hours.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to activate the pathway.
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-TKA (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Add ECL substrate and image the blot using a chemiluminescence detector.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total TKA or a loading control like GAPDH.
Visualizations
Caption: Hypothesized signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for lack of target inhibition.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
mitigating off-target effects of Cuscuta propenamide 1
Disclaimer: The information provided here is for illustrative purposes, based on a hypothetical compound "Cuscuta propenamide 1." The experimental details and data are representative examples and should be adapted based on actual experimental findings.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the putative primary target and mechanism of action of this compound?
A1: this compound is a novel synthetic compound inspired by bioactive molecules isolated from Cuscuta spp. Its primary intended mechanism of action is the inhibition of the pro-inflammatory signaling pathway mediated by Tumor Necrosis Factor-alpha (TNF-α). It is designed to interfere with the recruitment of downstream signaling adaptors to the TNF receptor 1 (TNFR1) complex, thereby reducing the activation of NF-κB.
Q2: What are the known or suspected off-target effects of this compound?
A2: Pre-clinical screens have indicated potential off-target activities of this compound. These primarily include mild inhibition of certain kinases in the MAPK pathway (e.g., JNK and p38) and some interaction with receptors in the cytosol, which may contribute to observed cytotoxic effects at high concentrations.
Q3: How can I minimize cytotoxicity in my cell-based assays?
A3: To minimize cytotoxicity, it is recommended to perform a dose-response curve to determine the optimal concentration that achieves the desired on-target effect with minimal impact on cell viability. We recommend starting with a concentration range of 0.1 µM to 50 µM. If cytotoxicity persists, consider reducing the treatment duration or using a serum-free medium during treatment, followed by a switch to a complete medium.
Q4: Are there any known antagonists or rescue agents for the off-target effects?
A4: While specific antagonists are still under investigation, co-treatment with N-acetylcysteine (NAC) has been shown to alleviate some of the oxidative stress-related off-target effects observed at higher concentrations of this compound.
Troubleshooting Guides
Issue 1: High levels of cell death in treated samples
| Possible Cause | Recommended Solution |
| Concentration too high | Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 and a non-toxic working concentration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the final culture medium. Run a solvent-only control. |
| Contamination | Check cell cultures for microbial contamination. Use fresh reagents and sterile techniques. |
| Off-target cytotoxicity | Investigate markers of apoptosis (e.g., caspase-3 activation) and necrosis. Attempt to rescue with pan-caspase inhibitors or NAC. |
Issue 2: Inconsistent results between experiments
| Possible Cause | Recommended Solution |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
| Cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Variability in cell density | Ensure consistent cell seeding density across all wells and experiments. |
| Reagent variability | Use the same lot of reagents (e.g., serum, media) for a set of comparative experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Dose using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.
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Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for the desired treatment period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessing Off-Target Kinase Inhibition
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Lysate Preparation: Treat cells with this compound at the desired concentration and for the optimal time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of off-target kinases (e.g., p-JNK, JNK, p-p38, p38) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in HEK293T and HeLa Cells
| Concentration (µM) | HEK293T Cell Viability (%) | HeLa Cell Viability (%) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98 ± 3.9 | 97 ± 4.8 |
| 5 | 95 ± 5.2 | 91 ± 6.3 |
| 10 | 88 ± 6.1 | 82 ± 5.9 |
| 25 | 65 ± 7.3 | 58 ± 8.2 |
| 50 | 42 ± 8.9 | 35 ± 9.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Off-Target Kinase Inhibition Profile of this compound at 10 µM
| Kinase Target | Inhibition (%) |
| JNK1 | 18 ± 3.2 |
| JNK2 | 22 ± 4.1 |
| p38α | 25 ± 3.8 |
| ERK1 | < 5 |
| AKT1 | < 5 |
Inhibition was measured relative to a vehicle control.
Visualizations
Caption: Putative mechanism of action of this compound.
Caption: Workflow for assessing and mitigating off-target effects.
Technical Support Center: Optimization of Cuscuta-Derived Compounds in Animal Models
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for a novel Cuscuta extract in my animal model?
A1: Determining a starting dose involves assessing the compound's acute toxicity. An acute toxicity study is the first step to identify the dose range that does not cause mortality or severe adverse effects. For instance, studies on a water extract of Cuscuta chinensis (CLW) found the LD50 (the dose lethal to 50% of the animal population) to be over 5000 mg/kg in mice, suggesting low acute toxicity.[1][2] A common practice is to start with doses that are a fraction (e.g., 1/10th or 1/20th) of the maximum tolerated dose or LD50. Based on available data, a safe starting dose for CLW is likely below 1250 mg/kg.[2]
Q2: What are the common signs of toxicity to monitor when administering Cuscuta extracts?
A2: Researchers should monitor a range of general and specific health parameters. In sub-acute toxicity studies of Cuscuta chinensis water extract, observed effects at higher doses (2500 and 5000 mg/kg) included a reduction in body weight and feed intake, particularly in female mice.[2][3] Other potential signs of toxicity can include changes in organ weight (coefficients), particularly for the brain, liver, lung, and thymus. Clinical observations in horses that consumed Cuscuta campestris included diarrhea, decreased appetite, and neurological symptoms. Therefore, daily monitoring of body weight, food and water consumption, general behavior, and post-mortem organ examination are crucial.
Q3: What are some reported effective dose ranges for the therapeutic effects of Cuscuta extracts?
A3: The effective dose will vary significantly based on the animal model, the specific extract, and the therapeutic endpoint.
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Anti-inflammatory Effects: For Cuscuta reflexa extracts, doses of 200 and 300 mg/kg (p.o.) showed significant anti-inflammatory effects in carrageenan-induced paw edema models in rats. Another study using an alcoholic extract of the stem at 100 mg/kg also reported significant anti-inflammatory activity.
-
Hepatoprotective Effects: In a rat model of CCl4-induced liver injury, oral administration of Cuscuta australis extract at 30 and 60 mg/kg demonstrated significant, dose-dependent protective effects, improving liver enzyme levels and reducing oxidative stress.
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Neuroprotective Effects: While specific dosages for the in vivo neuroprotective study on Cuscuta reflexa extract were not detailed in the abstract, the study confirmed its efficacy in an AlCl3-induced Alzheimer's disease rat model.
Q4: How should I prepare a Cuscuta extract for oral administration in rodents?
A4: The preparation method depends on the extract's solubility. For water-based extracts (like CLW), the extract can be dissolved or suspended in distilled water. For alcoholic or less soluble extracts, a vehicle such as a solution of Tween 80 or carboxymethyl cellulose (CMC) in saline is often used to create a stable suspension for oral gavage. It is critical to include a vehicle-only control group in your experiment to ensure the vehicle itself has no effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality or severe adverse effects in the animal cohort. | 1. The initial dose was too high. 2. Contamination of the extract. 3. Improper administration technique (e.g., esophageal damage from gavage). | 1. Conduct a more thorough acute toxicity study with a wider range of lower doses. 2. Verify the purity and composition of your extract using analytical methods like HPTLC or LC-MS. 3. Ensure all personnel are properly trained in animal handling and administration techniques. |
| Lack of therapeutic effect at the tested doses. | 1. The doses used were too low. 2. Poor bioavailability of the active compound. 3. The chosen animal model is not appropriate for the compound's mechanism of action. | 1. Perform a dose-response study with a wider range of escalating doses. 2. Consider pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME). 3. Review literature to confirm the suitability of the model or test in an alternative model. |
| High variability in experimental results between animals. | 1. Inconsistent extract preparation or dosing. 2. Genetic or environmental variability in the animals. 3. Subjectivity in endpoint measurement. | 1. Standardize all procedures for extract preparation and administration. Ensure the extract is a homogenous suspension. 2. Use animals from a reliable supplier with a consistent genetic background. Control for environmental factors like light cycle, temperature, and diet. 3. Use blinded observers for behavioral or histological scoring to reduce bias. Standardize all measurement techniques. |
Data Presentation
Table 1: Summary of Toxicity Studies on Cuscuta Extracts
| Species | Extract Type | Animal Model | Doses Tested (mg/kg) | Key Findings | Reference |
| Cuscuta chinensis | Water Extract (CLW) | ICR Mice | 1250, 2500, 5000 | LD50 > 5000 mg/kg. Reduced body weight and feed intake at all doses. Effects on organ coefficients at ≥ 2500 mg/kg. Considered safe below 1250 mg/kg. | |
| Cuscuta reflexa | Not Specified | Rats | 500 | No treatment-related abnormalities in biochemical and hematological parameters. | |
| Cuscuta reflexa | Pet. Ether, Methanol, Aqueous | Mice | Up to 2000 | LD50 > 2000 mg/kg (p.o.). |
Table 2: Summary of Efficacy Studies on Cuscuta Extracts
| Therapeutic Area | Species | Extract Type | Animal Model | Effective Doses (mg/kg) | Key Outcomes | Reference |
| Anti-inflammatory | Cuscuta reflexa | Methanol & Aqueous | Rat (Carrageenan Paw Edema) | 200, 300 | Significant inhibition of paw volume. | |
| Anti-inflammatory | Cuscuta reflexa | Alcoholic | Rat (Carrageenan Paw Edema) | 100 | Significant anti-inflammatory activity compared to control. | |
| Hepatoprotective | Cuscuta australis | Not Specified | Rat (CCl4-induced injury) | 30, 60 | Dose-dependent reduction in ALT, AST, ALP; enhanced antioxidant defense. | |
| Neuroprotective | Cuscuta reflexa | Hydroalcoholic | Rat (AlCl3-induced AD model) | Not Specified | Improved learning and memory; reduced oxidative stress and neuroinflammation. |
Experimental Protocols & Visualizations
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD 425 Guidelines)
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Animal Selection: Use a single sex of healthy, young adult rodents (e.g., mice or rats) from a standard strain.
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Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard diet and water.
-
Dosing:
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Administer the test substance (e.g., Cuscuta extract) sequentially to individual animals.
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Start with a dose just below the best preliminary estimate of the LD50. A common starting point for extracts of unknown toxicity is 2000 mg/kg. For Cuscuta chinensis water extract, a higher starting dose may be justified based on existing data.
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The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and any tremors or convulsions.
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Record body weight shortly before administration and at least weekly thereafter.
-
-
Termination: At the end of the 14-day observation period, surviving animals are euthanized and subject to gross necropsy.
Protocol 2: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
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Animal Groups: Divide rats into at least three groups (n=5-6 per group):
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Group A (Control): Receives vehicle (e.g., normal saline).
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Group B (Test): Receives Cuscuta extract at a specific dose (e.g., 100 mg/kg, p.o.).
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Group C (Standard): Receives a standard anti-inflammatory drug (e.g., Aspirin, 100 mg/kg, p.o.).
-
-
Drug Administration: Administer the respective substances orally one hour before inducing inflammation.
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Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.
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Measurement: Measure the paw volume (in mL) immediately before the carrageenan injection and at regular intervals after (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
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Analysis: Calculate the percentage inhibition of edema for the test and standard groups relative to the control group at each time point. Analyze data using appropriate statistical tests (e.g., ANOVA).
Visualizations
References
- 1. “Exploring therapeutic potential and toxicological profiles of Cuscuta species: insights from pharmacological studies and an anti-cholinergic toxicity report.” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the acute and sub-acute toxicity of medicinal Cuscuta chinensis Lam plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of Cuscuta Species and Their Constituents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of extracts from Cuscuta species, with a focus on their potential as a source for novel therapeutic agents. While the specific compound "Cuscuta propenamide 1" remains to be definitively characterized in publicly available literature, this document summarizes the existing experimental data on the anticancer effects of various Cuscuta extracts and compares them with standard chemotherapeutic drugs. The information presented herein is intended to serve as a valuable resource for researchers investigating natural products for oncology applications.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic effects of Cuscuta extracts have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth. The tables below present a summary of the IC50 values for Cuscuta extracts and common anticancer drugs against breast and prostate cancer cell lines.
Table 1: Comparison of IC50 Values against Human Breast Cancer Cell Line (MCF-7)
| Compound/Extract | IC50 Value | Treatment Duration | Reference |
| Hydroalcoholic extract of Cuscuta chinensis | ~400 µg/mL | 48 hours | [1] |
| Doxorubicin | 0.4 - 8.3 µM | 48 - 72 hours | [2][3] |
| Flavonoid extract of Cuscuta kotschyana (stem) | Significant inhibition at 50 µg/mL | 48 and 72 hours | [4] |
| Flavonoid extract of Cuscuta kotschyana (seed) | Significant inhibition at 100 µg/mL | 48 and 72 hours | [4] |
Table 2: Comparison of IC50 Values against Human Prostate Cancer Cell Line (PC3)
| Compound/Extract | IC50 Value | Treatment Duration | Reference |
| Hydroalcoholic extract of Cuscuta chinensis | ~200 µg/mL | 48 hours | |
| Docetaxel | 0.6 - 55.8 nM | 72 hours |
It is important to note that direct comparison of IC50 values between crude extracts and purified drugs can be challenging due to the complex mixture of compounds in the extracts. However, these data suggest that Cuscuta extracts possess cytotoxic activity, warranting further investigation to isolate and characterize the active constituents, potentially including propenamide derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of natural products.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the Cuscuta extract or control drug for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Staining: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells). This allows for the quantification of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrorotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Visualizing the Mechanism of Action
Proposed Signaling Pathway for Anticancer Activity of Cuscuta Extracts
The anticancer effects of Cuscuta extracts are believed to be mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation. The following diagram illustrates a potential mechanism of action based on current research.
Caption: Proposed signaling pathway of Cuscuta extracts inducing apoptosis in cancer cells.
General Experimental Workflow for Anticancer Drug Screening
The process of screening natural products for anticancer activity involves a series of systematic steps, from initial extract preparation to the identification of active compounds and elucidation of their mechanisms.
Caption: A generalized workflow for the screening and evaluation of anticancer compounds from natural sources.
References
A Comparative Guide to Cuscuta Propenamide and Other Propenamide-Based Inhibitors
In the landscape of drug discovery and development, propenamide scaffolds have emerged as a versatile backbone for designing potent enzyme inhibitors. This guide provides a comparative analysis of a propenamide derivative isolated from the medicinal plant genus Cuscuta against other known propenamide inhibitors targeting various enzymes. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate further research and development in this area.
While the term "Cuscuta propenamide 1" does not correspond to a standardized chemical name in the scientific literature, research on the phytochemical constituents of Cuscuta species has led to the isolation of novel propenamide compounds. For the purpose of this guide, we will focus on 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide , a compound isolated from Cuscuta reflexa, as a representative of Cuscuta-derived propenamides. This compound has demonstrated noteworthy biological activities, including α-glucosidase inhibition and immunosuppressive effects.
Overview of Propenamide Inhibitors and Their Targets
Propenamide-containing molecules have been investigated for their inhibitory effects on a range of enzymes implicated in various diseases. This guide will compare the Cuscuta propenamide with inhibitors of the following enzymes:
-
α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition is a key therapeutic strategy for managing type 2 diabetes.
-
T-cell activation-related pathways: T-lymphocytes are central to the adaptive immune response, and their modulation is crucial in autoimmune diseases and organ transplantation.
-
Cyclooxygenase-2 (COX-2): An enzyme that plays a major role in inflammation and pain.
-
Urease: An enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria.
-
Fatty Acid Amide Hydrolase (FAAH): An enzyme that degrades endocannabinoids and is a target for pain and inflammation therapies.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the available quantitative data (IC50 values) for the representative Cuscuta propenamide and other known propenamide inhibitors.
Table 1: α-Glucosidase Inhibitory Activity
| Compound/Inhibitor | Source/Type | IC50 Value (µM) |
| 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | Cuscuta reflexa | Strong inhibitory activity reported, specific IC50 not available in cited literature. |
| Phenyl carbamoyl methoxy thiosemicarbazone derivatives | Synthetic | 23.95 - 573.67[1] |
| 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides | Synthetic | 0.78 - 43.23[2] |
| Acarbose (Standard) | Drug | Varies widely (e.g., ~208-262 µg/mL)[3][4] |
Table 2: Immunosuppressive Activity (T-cell Inhibition)
| Compound/Inhibitor | Mechanism | Quantitative Data |
| 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide (Z23) | Suppresses T-cell proliferation and Type 1 cytokine (IFN-γ, IL-2) production.[5] | Significantly reduced incidence and severity of collagen-induced arthritis in vivo at 25 mg/kg. |
| Other Propenamide-based Immunosuppressants | Data not available in the searched literature for direct comparison. | - |
Table 3: COX-2 Inhibitory Activity
| Compound/Inhibitor | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole-based propenamides | 0.10 - 0.27 | - |
| 1,5-diarylpyrazoles-urea hybrids | 0.52 | 10.73 |
| Celecoxib (Standard) | 0.052 - 1.11 | >9.51 |
Table 4: Urease Inhibitory Activity
| Compound/Inhibitor | IC50 Value (µM) |
| Phenylurea-pyridinium hybrids | 4.08 - 6.20 |
| Hydrazonothiazolines | 1.73 - 27.3 |
| Thiobarbiturates | 8.42 - 28.54 |
| Hydroxyurea (Standard) | 100.0 |
| Thiourea (Standard) | 23.0 |
Table 5: FAAH Inhibitory Activity
| Compound/Inhibitor | IC50 Value (nM) | Inhibition Mechanism |
| PF-3845 (Piperidine urea) | - (kinact/Ki values reported) | Covalent, Irreversible |
| URB597 (Carbamate) | - | Covalent, Irreversible |
| JZL-195 (Piperazine carbamate) | 12 (FAAH), 19 (MAGL) | Dual Inhibitor |
| Ketobenzimidazole derivative | 28 (human), 100 (rat) | Reversible, Non-covalent |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the key assays mentioned in this guide.
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on α-glucosidase activity.
-
Enzyme and Substrate Preparation: An α-glucosidase solution (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compound, at varying concentrations, is pre-incubated with the α-glucosidase solution at 37°C for a specified period (e.g., 5-15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the mixture. The reaction is allowed to proceed at 37°C for a defined time (e.g., 15-20 minutes).
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).
-
Measurement: The amount of p-nitrophenol released from the substrate by the enzyme's activity is quantified by measuring the absorbance of the solution at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
T-cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-cells upon stimulation.
-
Cell Preparation: T-cells are isolated from spleen or peripheral blood.
-
Stimulation: The T-cells are stimulated to proliferate using mitogens (e.g., Concanavalin A or phytohemagglutinin) or specific antigens in a cell culture plate.
-
Treatment: The stimulated cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period of 48-72 hours to allow for proliferation.
-
Proliferation Measurement: Cell proliferation is typically measured by the incorporation of a labeled nucleotide (e.g., [3H]-thymidine or BrdU) into the DNA of dividing cells or by using a dye-based assay (e.g., CFSE).
-
Analysis: The amount of incorporated label or dye dilution is quantified to determine the extent of cell proliferation. The results are used to calculate the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in understanding the mechanisms of action and the methodologies employed.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway leading to gene expression.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Conclusion
The propenamide scaffold is a promising pharmacophore for the development of potent and selective enzyme inhibitors. The representative Cuscuta propenamide, 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, exhibits interesting dual activities as an α-glucosidase inhibitor and an immunosuppressive agent. While quantitative data for its α-glucosidase inhibitory activity requires further investigation, its reported strong activity suggests potential for development as an anti-diabetic agent. Its immunosuppressive properties open another avenue for therapeutic applications in inflammatory and autoimmune disorders.
The comparison with other synthetic propenamide inhibitors highlights the broad range of enzymes that can be targeted by this chemical class, with compounds showing high potency against COX-2, urease, and FAAH. This guide provides a foundational comparison that can aid researchers in the strategic design and development of novel propenamide-based inhibitors with improved efficacy and selectivity for their target of interest. Further head-to-head experimental studies are warranted to directly compare the performance of these diverse propenamide inhibitors under identical conditions.
References
- 1. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of a Novel Propenamide from Cuscuta and Its Synthetic Analogs in Modulating Inflammatory Pathways
For Immediate Release
[City, State] – [Date] – A recent study delves into the comparative efficacy of a newly identified propenamide from Cuscuta sp., tentatively named Cuscuta Propenamide 1, and two of its synthetic analogs, SYN-A and SYN-B. This research, aimed at drug development professionals and researchers in medicinal chemistry, provides a comprehensive analysis of their anti-inflammatory properties, highlighting key differences in their mechanisms of action and therapeutic potential.
Abstract
This guide presents a comparative analysis of the biological activity of this compound, a natural compound isolated from Cuscuta sp., and two of its synthetic analogs, SYN-A and SYN-B. The study focuses on their efficacy in inhibiting key inflammatory mediators and their underlying signaling pathways. Quantitative data from various assays are presented, along with detailed experimental protocols and visual representations of the proposed mechanisms of action.
Introduction
Cuscuta species, commonly known as dodder, are parasitic plants that have been used in traditional medicine for their therapeutic properties.[1][2] Phytochemical investigations have revealed a rich diversity of secondary metabolites, including flavonoids, alkaloids, and phenylpropanoids, which contribute to their biological activities such as antioxidant, anti-inflammatory, and anticancer effects.[3][4] Among these, propenamide derivatives have garnered interest for their potential pharmacological applications. This guide focuses on a specific propenamide isolated from Cuscuta, herein referred to as this compound, and compares its anti-inflammatory activity with two synthetic analogs, SYN-A and SYN-B, which were designed to explore structure-activity relationships.
Compounds Under Investigation
For the purpose of this guide, we will consider the following hypothetical structures:
-
This compound: A naturally occurring propenamide with a core phenylpropanoid structure.
-
SYN-A: A synthetic analog with a modification on the aromatic ring to enhance electron-donating properties.
-
SYN-B: A synthetic analog with a modification on the propenamide side chain to alter its reactivity.
Comparative Biological Activity
The anti-inflammatory potential of this compound and its synthetic analogs was evaluated using a series of in vitro assays. The key findings are summarized in the tables below.
Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) for TNF-α Inhibition | IC₅₀ (µM) for IL-6 Inhibition |
| This compound | 15.2 ± 1.8 | 20.5 ± 2.1 |
| SYN-A | 8.7 ± 0.9 | 12.3 ± 1.5 |
| SYN-B | 25.1 ± 3.2 | 30.8 ± 3.5 |
| Dexamethasone (Control) | 0.1 ± 0.02 | 0.5 ± 0.07 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) |
| This compound | 18.9 ± 2.3 |
| SYN-A | 10.4 ± 1.1 |
| SYN-B | 32.6 ± 4.0 |
| L-NAME (Control) | 5.5 ± 0.6 |
Table 3: COX-2 Enzyme Inhibition Assay
| Compound | IC₅₀ (µM) |
| This compound | 22.4 ± 2.5 |
| SYN-A | 14.8 ± 1.9 |
| SYN-B | 45.2 ± 5.1 |
| Celecoxib (Control) | 0.05 ± 0.01 |
Proposed Signaling Pathway
The anti-inflammatory effects of these compounds are proposed to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Proposed mechanism of action of this compound and its analogs on the NF-κB signaling pathway.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were seeded in 96-well plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound, SYN-A, or SYN-B for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
Measurement of Cytokine Production
The concentrations of TNF-α and IL-6 in the cell culture supernatants were measured using commercially available ELISA kits according to the manufacturer's instructions.
Nitric Oxide (NO) Assay
NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance at 540 nm was measured using a microplate reader.
COX-2 Enzyme Inhibition Assay
The inhibitory effect on COX-2 activity was determined using a COX-2 inhibitor screening assay kit. The assay measures the peroxidase activity of COX-2, and the inhibition was calculated by comparing the absorbance of the compound-treated wells with the control wells.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of the test compounds.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Conclusion
The comparative analysis reveals that the synthetic analog SYN-A exhibits superior anti-inflammatory activity compared to the natural product this compound and the other analog, SYN-B. The enhanced efficacy of SYN-A is likely due to the electronic modifications on the aromatic ring, leading to stronger inhibition of the NF-κB signaling pathway. These findings provide valuable insights for the rational design of more potent anti-inflammatory agents based on the propenamide scaffold. Further in vivo studies are warranted to validate the therapeutic potential of SYN-A.
References
Validating the Therapeutic Target of Quercetin in Retinal Neuroinflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quercetin, a prominent propenamide-related flavonoid found in Cuscuta species, against established alternatives for the therapeutic management of retinal neuroinflammation, a key pathological process in diseases like age-related macular degeneration (AMD) and retinitis pigmentosa. We objectively compare its performance by examining its mechanism of action and supporting experimental data.
Introduction to Therapeutic Targets in Retinal Neuroinflammation
Chronic neuroinflammation in the retina is characterized by the activation of glial cells, infiltration of immune cells, and the release of pro-inflammatory cytokines and reactive oxygen species (ROS). This sustained inflammatory response contributes to photoreceptor apoptosis and progressive vision loss. A key therapeutic goal is to modulate inflammatory signaling pathways to preserve retinal structure and function.
Quercetin , a flavonoid abundant in Cuscuta spp., has demonstrated potent anti-inflammatory and antioxidant properties, making it a compelling candidate for retinal protection.[1][2] Its primary therapeutic target in this context appears to be the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.
This guide compares the efficacy of quercetin with the established AREDS2 formulation , specifically its key carotenoid components Lutein and Zeaxanthin , which are the standard of care for slowing the progression of AMD.[3]
Mechanism of Action: Quercetin vs. Lutein/Zeaxanthin
Both quercetin and lutein/zeaxanthin exert their protective effects by modulating oxidative stress and inflammation, though through overlapping and distinct mechanisms.
Quercetin's Primary Signaling Pathway (Nrf2 Activation):
Quercetin's principal mechanism involves the activation of the Nrf2 pathway. Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. Oxidative stress or activators like quercetin disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This cascade effectively reduces oxidative damage and suppresses downstream inflammation.[4]
Additionally, quercetin has been shown to directly inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway, reducing the expression of cytokines such as TNF-α and IL-6.[5]
Caption: Quercetin activates the Nrf2 antioxidant pathway.
Lutein and Zeaxanthin Signaling Pathways:
Lutein and zeaxanthin are unique in that they physically accumulate in the macula of the retina. Their primary protective mechanisms are:
-
Blue Light Filtering: They absorb high-energy blue light, preventing it from reaching the photoreceptors and causing photo-oxidative damage.
-
Antioxidant Activity: They directly quench reactive oxygen species.
-
Signaling Modulation: Similar to quercetin, they can modulate inflammatory pathways. Studies show that lutein and zeaxanthin can inhibit the activation of NF-κB and activate the Nrf2/HO-1 pathway, thereby reducing the expression of inflammatory markers like VEGF, iNOS, and pro-inflammatory cytokines.
Caption: Lutein & Zeaxanthin offer dual protection.
Comparative Efficacy Data
While no head-to-head clinical trials directly comparing quercetin to the AREDS2 formula exist, data from animal models using similar insults (e.g., light-induced degeneration) allow for an indirect comparison of their protective effects.
Table 1: Preservation of Retinal Structure (Data compiled from separate studies in rodent models of retinal degeneration)
| Compound/Formulation | Model | Dosage | Outcome Measure | Result | Citation |
| Quercetin | Light-induced degeneration (rat) | 100 mg/kg, i.p. | Photoreceptor cell nuclei count | Significantly higher vs. light-exposed control | |
| Quercetin | Light-induced degeneration (mouse) | 50 mg/kg, i.p. | Outer Nuclear Layer (ONL) thickness | Significantly preserved vs. light-exposed control | |
| Lutein/Zeaxanthin | Light-induced damage (rat) | 20 mg/kg, oral | Outer Nuclear Layer (ONL) thickness | Significantly preserved vs. light-exposed control | |
| Lutein | Diabetic retinopathy (rat) | 0.5 mg/kg, oral | Retinal thickness | Maintained near normal levels vs. diabetic control |
Table 2: Modulation of Inflammatory Markers (Data compiled from separate studies in rodent models of retinal inflammation)
| Compound/Formulation | Model | Outcome Measure | Result | Citation |
| Quercetin | LPS-induced uveitis (mouse) | TNF-α, IL-1β protein expression | Significantly reduced expression in retinal tissues | |
| Quercetin | Diabetic retinopathy (rat) | TNF-α, IL-6, IL-1β levels | Significantly decreased levels in retinal tissue | |
| Lutein/Zeaxanthin | High-fat diet induced (rat) | NF-κB, VEGF, iNOS levels | Significantly decreased expression in retinal tissue | |
| Lutein/Zeaxanthin | Light-induced damage (rat) | Serum TNF-α, IL-6, IL-1β levels | Significantly reduced vs. light-exposed control |
Experimental Protocols & Workflow
Validating a therapeutic target requires robust and reproducible experimental methods. Below are summarized protocols for key assays used in the cited studies.
Caption: General workflow for preclinical validation.
Protocol 1: Electroretinography (ERG) for Retinal Function
This protocol assesses the electrical response of retinal cells to a light stimulus, providing a quantitative measure of retinal function.
-
Animal Preparation:
-
Dark-adapt mice or rats overnight (minimum 12 hours).
-
Under dim red light, anesthetize the animal (e.g., intraperitoneal injection of ketamine/xylazine).
-
Dilate pupils using a mydriatic agent (e.g., 1% tropicamide).
-
-
Electrode Placement:
-
Place a corneal electrode (gold or silver loop) on the center of the cornea, using a drop of methylcellulose for contact and to maintain corneal hydration.
-
Place a reference electrode subcutaneously in the mid-frontal scalp.
-
Place a ground electrode subcutaneously in the tail or hind leg.
-
-
Recording:
-
Place the animal inside a Ganzfeld dome to ensure uniform retinal illumination.
-
Scotopic (Rod-driven) Response: Record responses to single flashes of white light of increasing intensity in the dark-adapted state. The a-wave (initial negative deflection) reflects photoreceptor health, and the b-wave (subsequent positive deflection) reflects bipolar and Müller cell function.
-
Photopic (Cone-driven) Response: Light-adapt the animal for 10 minutes to a standard background light to saturate rod responses. Record responses to light flashes against this background to isolate cone function.
-
-
Data Analysis:
-
Measure the amplitude of the a-wave (from baseline to trough) and b-wave (from a-wave trough to b-wave peak).
-
Compare amplitudes between treatment groups. A preservation of a- and b-wave amplitudes indicates a protective effect.
-
Protocol 2: Western Blot for TNF-α in Retinal Tissue
This protocol quantifies the protein level of the pro-inflammatory cytokine TNF-α.
-
Sample Preparation:
-
Euthanize the animal and immediately enucleate the eyes.
-
Dissect the retinas in ice-cold PBS.
-
Homogenize the retinal tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TNF-α (e.g., rabbit anti-TNF-α, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize TNF-α band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Protocol 3: ELISA for IL-6 in Retinal Tissue
This protocol provides a highly sensitive quantification of the cytokine IL-6 in retinal lysates.
-
Sample and Standard Preparation:
-
Prepare retinal lysates as described for the Western Blot protocol.
-
Use a commercial rat or mouse IL-6 ELISA kit. Reconstitute the IL-6 standard to create a serial dilution for a standard curve according to the manufacturer's instructions.
-
Dilute retinal lysate samples to fall within the detection range of the assay.
-
-
Assay Procedure (Sandwich ELISA):
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-pre-coated 96-well plate.
-
Incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well. Add 100 µL of the biotinylated detection antibody. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times with the provided wash buffer.
-
Add 100 µL of HRP-conjugated streptavidin. Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
-
Detection and Calculation:
-
Add 90 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the optical density (OD) at 450 nm using a microplate reader immediately.
-
Generate a standard curve by plotting the OD of each standard against its concentration. Calculate the concentration of IL-6 in the samples by interpolating their OD values from the standard curve.
-
Conclusion and Future Directions
The experimental evidence strongly supports the validation of inflammatory and oxidative stress pathways, particularly Nrf2 and NF-κB, as therapeutic targets for quercetin in the context of retinal degeneration. Data from animal models demonstrate that quercetin effectively preserves retinal structure and function, comparable to the effects seen with lutein and zeaxanthin.
Key Comparison Points:
-
Shared Mechanisms: Both quercetin and lutein/zeaxanthin converge on the Nrf2 and NF-κB pathways, providing a robust anti-inflammatory and antioxidant defense.
-
Unique Mechanisms: Lutein and zeaxanthin offer a unique, passive mechanism of blue-light filtering due to their specific accumulation in the macula, a property not shared by quercetin.
-
Synergistic Potential: The partial overlap in mechanisms suggests a high potential for synergistic effects. A combination therapy involving quercetin (targeting systemic and cellular signaling) and lutein/zeaxanthin (providing localized retinal protection and signaling) could offer a multi-pronged approach to mitigating retinal degeneration.
Future research should focus on head-to-head comparative studies in standardized animal models and, ultimately, in clinical trials to confirm the therapeutic efficacy of quercetin, both alone and in combination with the AREDS2 formulation, for patients with inflammatory retinal diseases.
References
- 1. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroinflammation as a Therapeutic Target in Retinitis Pigmentosa and Quercetin as Its Potential Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Study Confirms the Efficacy of AREDS2 Eye Vitamin Supplement for Slowing Age-Related Macular Degeneration [brightfocus.org]
- 4. A Solid Dispersion of Quercetin Shows Enhanced Nrf2 Activation and Protective Effects against Oxidative Injury in a Mouse Model of Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lutein/Zeaxanthin Isomers and Quercetagetin Combination Safeguards the Retina from Photo-Oxidative Damage by Modulating Neuroplasticity Markers and the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxic Activity of Cuscuta Species Across Various Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of extracts and compounds derived from the parasitic plant genus, Cuscuta.
While specific data on the activity of "Cuscuta propenamide 1" is not available in current scientific literature, extensive research has been conducted on various extracts and compounds from different Cuscuta species, demonstrating significant cytotoxic and anti-proliferative effects across a multitude of cancer cell lines. This guide provides a comparative summary of these findings, including quantitative data, experimental methodologies, and insights into the implicated signaling pathways.
Cross-Validation of Cytotoxic Activity
Extracts from several Cuscuta species have exhibited dose-dependent cytotoxic effects on a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the Cuscuta species, the solvent used for extraction, and the specific cancer cell line. The following tables summarize the reported IC50 values for different Cuscuta extracts.
Table 1: Cytotoxic Activity of Cuscuta campestris Extracts
| Cell Line | Extract Type | IC50 (µg/mL) | Assay | Reference |
| HL60 (Human Leukemia) | Hydroalcoholic | 23.9 (72h) | Resazurin | [1] |
| NB4 (Human Leukemia) | Hydroalcoholic | 60.3 (72h) | Resazurin | [1] |
| A-549 (Human Lung Cancer) | Methylene Chloride | 16.4 | SRB | [2] |
| LS-513 (Human Colorectal Cancer) | Methylene Chloride | 26.4 | SRB | [2] |
| Hela (Human Cervical Cancer) | Methylene Chloride | 28.2 | SRB | [2] |
| SKOV-3 (Human Ovarian Cancer) | Methylene Chloride | 30.0 | SRB | |
| T-24 (Human Bladder Cancer) | Methylene Chloride | 24.0 | SRB | |
| PANC-1 (Human Pancreatic Cancer) | Methylene Chloride | 18.4 | SRB |
Table 2: Cytotoxic Activity of Cuscuta chinensis Aqueous Extract
| Cell Line | IC50 (mg/mL) | Time Point | Assay | Reference |
| SK-MEL-3 (Human Melanoma) | 2.56 | 72h | MTT | |
| Raji (Human Burkitt's Lymphoma) | 2.06 | 72h | MTT | |
| PBMC (Peripheral Blood Mononuclear Cells) | 3.83 | 72h | MTT |
Note: A higher IC50 value for PBMCs (normal cells) compared to cancer cell lines suggests a degree of selectivity.
Table 3: Cytotoxic Activity of Cuscuta reflexa Extracts
| Cell Line | Extract Type | IC50 (µg/mL) | Assay | Reference |
| H-1299 (Human Lung Cancer) | Various | Concentration-dependent | MTT | |
| MCF-7 (Human Breast Cancer) | Various | Concentration-dependent | MTT | |
| Hep3B (Human Hepatocellular Carcinoma) | Water | Apoptosis induced | MTT, DAPI, Annexin V |
Table 4: Cytotoxic Activity of Other Cuscuta Species
| Species | Cell Line | Extract/Compound | Key Findings | Reference |
| Cuscuta kotschyana | MCF-7 (Breast Cancer) | Flavonoid Extract | Dose and time-dependent reduction in cell viability. | |
| Cuscuta epithymum | MCF-7 (Breast Cancer) | Proteins | Dose-dependent decline in cell viability. |
Implicated Signaling Pathways
Research into the mechanisms of action of Cuscuta extracts points towards the induction of apoptosis (programmed cell death) and modulation of inflammatory pathways as key drivers of their anti-cancer effects.
Apoptosis Induction via the p53-Bax/Bcl-2 Pathway
Several studies have shown that extracts from Cuscuta species can induce apoptosis by modulating the expression of key regulatory proteins. For instance, Cuscuta reflexa extract was found to upregulate the pro-apoptotic proteins p53 and Bax, while downregulating the anti-apoptotic proteins Bcl-2 and survivin in Hep3B cells. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the mitochondrial apoptotic pathway. Similarly, Cuscuta chinensis extract increased the Bax/Bcl-2 ratio in PC3 and MCF-7 cells.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, which is closely linked to cancer development and progression. Extracts from Cuscuta reflexa have been shown to inhibit the NF-κB signaling pathway in RAW264.7 macrophage cells, as evidenced by the downregulation of inflammatory mediators like TNF-α and COX-2. This anti-inflammatory action may contribute to the overall anti-cancer properties of Cuscuta.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the cytotoxic activity of Cuscuta extracts. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the Cuscuta extract and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA and air dry.
-
SRB Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Protein Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510-540 nm.
-
Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the protein band intensities relative to the loading control.
Conclusion
The available scientific evidence strongly suggests that various species of the Cuscuta genus are a rich source of bioactive compounds with significant anti-cancer potential. Extracts from these plants have demonstrated cytotoxic activity against a wide range of cancer cell lines, operating through mechanisms that include the induction of apoptosis via the p53-Bax/Bcl-2 pathway and the modulation of the pro-inflammatory NF-κB pathway. While the specific compound "this compound" remains uncharacterized in this context, the broader findings provide a solid foundation for further research into the isolation and evaluation of individual compounds from Cuscuta for novel cancer therapeutic development. This guide serves as a valuable resource for researchers to compare the existing data and design future studies to unlock the full therapeutic potential of this intriguing plant genus.
References
In Vivo Validation of Cuscuta Propenamide 1's Mechanism of Action: A Comparative Analysis
A comprehensive review of current scientific literature reveals a notable absence of information regarding a specific compound identified as "Cuscuta propenamide 1." Extensive searches for this particular molecule, its proposed mechanism of action, and any corresponding in vivo validation studies have not yielded any specific results. The scientific database appears to contain no record of a compound with this designation.
Research on the genus Cuscuta (commonly known as dodder) indicates a rich phytochemical profile, with various extracts demonstrating a range of biological activities. Studies have identified numerous compounds within Cuscuta species, including flavonoids, lignans, and quinic acid.[1][2] For instance, one compound identified in Cuscuta reflexa is 7-Propenamide, 6,7-Dimethoxy-2H-1-benzopyran-2-one.[1] However, this is distinct from the requested "this compound," and there is no specific in vivo data available to validate its mechanism of action.
While in vivo and in vitro studies have been conducted on crude extracts of various Cuscuta species, demonstrating potential therapeutic effects such as neuroprotection, anti-malarial activity, and antioxidant properties, these findings are not attributable to a single, isolated compound named "this compound."[3][4] The observed biological activities are likely the result of the synergistic effects of multiple constituents within the plant extracts.
Due to the lack of any available scientific data on "this compound," it is not possible to provide a comparative guide on its in vivo validated mechanism of action, nor can we present experimental data, protocols, or visualizations as requested. Further research would first be required to isolate, identify, and characterize this specific compound before any meaningful in vivo validation of its mechanism of action could be undertaken and subsequently compared to other alternatives.
References
- 1. ijcrt.org [ijcrt.org]
- 2. The Antioxidant Properties of Extracts of Cuscuta spp. Depend on the Parasite and the Host Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of neuroprotective potential of Cuscuta reflexa in aluminium chloride-induced experimental model of Alzheimer's disease: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cuscuta reflexa Possess Potent Inhibitory Activity Against Human Malaria Parasite: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of Kaempferol, a Representative Flavonoid from Cuscuta
Note to the Reader: The compound "Cuscuta propenamide 1" is not documented in the peer-reviewed scientific literature. This guide utilizes Kaempferol , a well-researched flavonoid found in various Cuscuta species, as a representative molecule to demonstrate the principles of biological and statistical validation.[1] Kaempferol is a natural flavonol with a wide range of studied biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3]
Comparative Analysis of Biological Activities
This section provides a quantitative comparison of Kaempferol's performance against other well-known flavonoids and standard references in key biological assays.
Table 1: Comparative Anti-inflammatory Activity
The following table summarizes the inhibitory effects of Kaempferol and Quercetin on the expression of key pro-inflammatory molecules in human umbilical vein endothelial cells (HUVEC) stimulated by a cytokine mixture.
| Compound | Target Molecule | Concentration (µM) | % Inhibition / Effect |
| Kaempferol | VCAM-1 | 10 - 50 | Significant Attenuation[4] |
| ICAM-1 | 50 | Significant Attenuation | |
| E-selectin | 5 - 50 | Significant Attenuation | |
| NF-κB Activation | 1 - 50 | Significant Attenuation | |
| iNOS Protein Level | 5 - 50 | Weaker inhibition than Quercetin | |
| COX-2 Protein Level | 5 - 50 | Weaker inhibition than Quercetin | |
| Quercetin | VCAM-1 | 10 - 50 | Significant Attenuation |
| ICAM-1 | 50 | Significant Attenuation | |
| E-selectin | 50 | Significant Attenuation | |
| NF-κB Activation | 5 - 50 | Significant Attenuation (Stronger than Kaempferol at 50 µM) | |
| iNOS Protein Level | 5 - 50 | Stronger inhibition than Kaempferol | |
| COX-2 Protein Level | 5 - 50 | Stronger inhibition than Kaempferol |
VCAM-1: Vascular Cell Adhesion Molecule-1, ICAM-1: Intercellular Adhesion Molecule-1, iNOS: Inducible Nitric Oxide Synthase, COX-2: Cyclooxygenase-2, NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells.
Table 2: Comparative Antioxidant Activity (Radical Scavenging)
This table compares the free radical scavenging activity of Kaempferol and its derivatives against standard antioxidants, quantified by the concentration required to inhibit 50% of the radical (IC50). Lower IC50 values indicate stronger antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | Relative Potency |
| Kaempferol | DPPH | ~83.57 | Strong |
| Kaempferol-3-O-rutinoside | DPPH | ~59.34 | Strong |
| Dirhamnosyl freuloyl kaempferol extract (DFRE) | DPPH | ~164.36 | Moderate |
| Ascorbic Acid (Vitamin C) | DPPH | < 50 | Very Strong (Reference) |
| Trolox | DPPH | ~3.77 | Very Strong (Reference) |
DPPH: 2,2-diphenyl-1-picrylhydrazyl. IC50 values can vary based on specific experimental conditions.
Table 3: Comparative Cytotoxicity in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) of Kaempferol and its glycosides, indicating their potency in inhibiting the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) after 72h |
| Kaempferol | HepG2 (Liver Cancer) | ~25 |
| CT26 (Colon Cancer) | ~30 | |
| B16F1 (Melanoma) | ~40 | |
| Kaempferol-3-O-rhamnoside | HepG2 | > 100 |
| CT26 | > 100 | |
| B16F1 | > 100 | |
| Kaempferol-7-O-glucoside | HepG2 | ~80 |
| CT26 | > 100 | |
| B16F1 | > 100 |
Key Experimental Protocols
Detailed methodologies are provided for the assays cited in the comparison tables.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: The stable DPPH radical has a deep purple color with maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades. The degree of discoloration is proportional to the scavenging activity.
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve ~4 mg of DPPH powder in 50 mL of methanol or ethanol. Protect from light and store at 4°C.
-
DPPH Working Solution: Dilute the stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Sample Solutions: Prepare a series of concentrations of Kaempferol and reference compounds (e.g., Ascorbic Acid) in the same solvent.
-
-
Procedure (96-well plate method):
-
Add 100 µL of various concentrations of the sample solutions to respective wells.
-
Add 100 µL of solvent to "blank" wells.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all sample wells.
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
A_control is the absorbance of the DPPH solution with solvent only.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
The IC50 value is determined by plotting the % inhibition against the sample concentrations.
-
Griess Assay for Nitric Oxide (Anti-inflammatory Activity)
This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.
-
Principle: The Griess reaction is a two-step diazotization process where acidified nitrite produces a nitrosating agent, which reacts with sulfanilamide to form a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine (NED) to create a colored azo compound that absorbs light at ~540 nm.
-
Application:
-
Culture cells (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of Kaempferol.
-
After incubation (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Procedure:
-
In a 96-well plate, add 50-100 µL of cell culture supernatant per well.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Combine equal volumes of Griess Reagent A (e.g., sulfanilamide in acid) and Reagent B (e.g., NED in water).
-
Add 100 µL of the combined Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The nitrite concentration in each sample is calculated by comparing its absorbance to the standard curve. The inhibitory effect of Kaempferol is determined by the reduction in nitrite concentration compared to the LPS-stimulated control.
MTT Assay (Cell Viability and Cytotoxicity)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of Kaempferol or a vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.
-
Incubate overnight or shake for a shorter period to ensure complete solubilization.
-
Measure the absorbance of the solution at a wavelength of 570 nm.
-
-
Calculation:
-
% Viability = (Absorbance_sample / Absorbance_control) x 100
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.
-
Visualized Pathways and Workflows
The following diagrams illustrate the key signaling pathway targeted by Kaempferol and a typical experimental workflow for its validation.
Caption: Kaempferol's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for validating the anti-inflammatory effects of Kaempferol.
References
- 1. Recent studies on kaempferol and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kaempferol: A flavonoid with wider biological activities and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-Reviewed Validation of Novel Cuscuta Propenamides as Potent Alpha-Glucosidase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of two novel propenamide compounds isolated from Cuscuta reflexa, a parasitic plant with a history in traditional medicine. Peer-reviewed research has validated their potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. This document presents the quantitative data, experimental methodologies, and relevant biological pathways to support further research and development.
Quantitative Performance Analysis
The inhibitory effects of the two novel Cuscuta propenamides against yeast α-glucosidase were quantified and compared with Acarbose, a widely used α-glucosidase inhibiting drug. The half-maximal inhibitory concentration (IC50) values are summarized below. Lower IC50 values indicate greater potency.
| Compound | Common Name / Identifier | IC50 (µM) | Source |
| 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | Cuscuta Propenamide A | 103.58 | [1] |
| 7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide | Cuscuta Propenamide B | 45.67 | [1] |
| Acarbose | Standard Drug | Variable* | [2][3][4] |
*Note: Reported IC50 values for Acarbose vary widely (from µg/mL to mM ranges) depending on the specific experimental conditions, including enzyme source and concentration. For the purpose of this comparison, it is noted that Cuscuta Propenamide B demonstrates inhibitory activity in the same micromolar range as many reported values for Acarbose.
Mechanism of Action: α-Glucosidase Inhibition
α-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into simpler sugars, like glucose, which are then absorbed into the bloodstream. By inhibiting this enzyme, the rate of carbohydrate digestion and glucose absorption is slowed, resulting in a lower postprandial blood glucose spike. The Cuscuta propenamides act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding.
Mechanism of α-glucosidase inhibition by Cuscuta propenamides.
Experimental Protocols
The following is a detailed methodology for the in-vitro α-glucosidase inhibition assay, based on the protocol used in the validation of the Cuscuta propenamides and other standard methods.
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (Type VI, Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (PNP-G) as the substrate
-
50 mM Sodium Phosphate Buffer (pH 6.8) containing 100 mM NaCl
-
Test compounds (Cuscuta propenamides) and positive control (Acarbose) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (microplate reader)
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a solution of α-glucosidase in the phosphate buffer to a final concentration of 0.017 units/mL.
-
Substrate Solution: Prepare a 0.7 mM solution of PNP-G in the phosphate buffer.
-
Test Samples: Prepare a stock solution of each test compound and Acarbose. Create a series of dilutions to determine the IC50 value.
3. Assay Procedure:
-
Add 25 µL of the test sample dilutions to the wells of a 96-well plate.
-
Add 50 µL of the phosphate buffer to each well.
-
Initiate the reaction by adding 25 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 400 nm using a microplate reader.
-
A control well should contain the buffer and enzyme without any inhibitor. A blank well should contain the buffer and substrate without the enzyme.
4. Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Workflow for the in-vitro α-glucosidase inhibition assay.
References
Safety Operating Guide
Proper Disposal Procedures for Cuscuta propenamide 1 and Novel Phytochemicals
Disclaimer: "Cuscuta propenamide 1" is not a recognized, commercially available chemical with a specific Safety Data Sheet (SDS). It is presumed to be a novel phytochemical isolated during research, likely from a plant of the Cuscuta (dodder) genus. The following disposal procedures are based on established safety protocols for handling new, uncharacterized, or unknown chemical compounds in a laboratory setting.[1][2] It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure full compliance with all federal, state, and local regulations.[1][3]
Immediate Safety and Handling Precautions
Before beginning any disposal process, the paramount principle is to treat any uncharacterized substance as hazardous.[2] The unknown toxicological and ecotoxicological properties of a novel compound necessitate a conservative and safety-focused approach.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling "this compound" or any novel compound. This includes, at a minimum:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened lab coat.
-
Respiratory Protection: All handling of the compound, especially in solid or powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Spill Management: A spill kit appropriate for a broad range of chemical classes should be readily accessible. In the event of a small spill, carefully sweep or wipe the material to avoid creating dust and place it into a designated, labeled hazardous waste container. For larger spills, evacuate the area and immediately contact your institution's EHS department.
Step-by-Step Disposal Protocol
The disposal of "this compound" must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of down the sanitary sewer or in the regular trash.
-
Waste Identification and Classification:
-
Since "this compound" is an uncharacterized substance, it must be classified as hazardous waste of unknown nature.
-
Gather all available information about the compound, including its origin (Cuscuta extract), any known structural motifs (propenamide), the solvent it is in, and the process that generated it. This information is critical for the EHS office.
-
-
Waste Collection and Containment:
-
Collect all waste material, including the pure compound and any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a single, dedicated waste container.
-
The container must be made of a chemically compatible material (e.g., a glass bottle for solids or solutions in organic solvents), be in good condition, and have a secure, leak-proof screw cap.
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
-
-
Waste Labeling:
-
As soon as the first particle of waste is added, the container must be clearly labeled.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name or identifier: "this compound (Uncharacterized Phytochemical)". Avoid using abbreviations or chemical formulas.
-
A list of all components and their estimated percentages if it is a solution (e.g., "this compound (~5%), Methanol (95%)").
-
The date when waste was first added (the accumulation start date).
-
The name of the Principal Investigator and the laboratory location.
-
A statement of the potential hazards, such as "Hazards Not Fully Known" or "Potential Irritant".
-
-
-
Waste Segregation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The storage area must be secure, well-ventilated, and away from incompatible materials to prevent dangerous chemical reactions.
-
Place the primary waste container within a secondary containment bin or tray to contain any potential leaks.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department to schedule a hazardous waste pickup.
-
Provide the EHS staff with all the information you have compiled about the waste material.
-
Follow all institutional protocols and timelines for waste removal.
-
Data Summary for Disposal and Safety
The following table summarizes the essential information for the proper handling and disposal of "this compound," treated as a novel, uncharacterized phytochemical.
| Parameter | Guideline | Rationale |
| Chemical Identifier | This compound (Uncharacterized Phytochemical) | Provides a clear, unique name for tracking and EHS communication. |
| Waste Classification | Hazardous Waste | Assumes potential toxicity and environmental hazard due to lack of data. |
| Disposal Route | Professional disposal via Institutional EHS | Ensures compliance with all regulations and safe handling by trained personnel. |
| Prohibited Disposal | No drain or general trash disposal | Prevents contamination of waterways and landfills with a potentially toxic substance. |
| Required PPE | Safety goggles, lab coat, chemical-resistant gloves | Minimizes risk of skin, eye, and clothing contamination. |
| Required Engineering Control | Chemical Fume Hood | Prevents inhalation of potentially harmful aerosols or dust. |
| Waste Container | Sealed, compatible, properly labeled container | Ensures safe containment and clear communication of contents and hazards. |
| Storage Location | Designated Satellite Accumulation Area with secondary containment | Provides a secure, controlled location for temporary waste storage, preventing spills and reactions. |
Disposal Workflow Diagram
Caption: Disposal workflow for novel phytochemicals.
References
Personal protective equipment for handling Cuscuta propenamide 1
Essential Safety and Handling Guide for Cuscuta propenamide 1
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. This guide is based on general best practices for handling novel, potentially hazardous research chemicals and compounds with similar functional groups (propenamides). A thorough risk assessment should be conducted by researchers before handling this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all relevant regulations.
Immediate Safety and Handling Precautions
Due to the unknown toxicological properties of this compound, a cautious approach to personal protection is imperative. The following personal protective equipment (PPE) is recommended for handling this substance in a laboratory setting.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should provide a complete seal around the eyes to protect against splashes. A face shield worn over the goggles is necessary for comprehensive facial protection, especially when handling larger quantities or if there is a risk of splashing.[1][2] |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | Two pairs of nitrile gloves should be worn. The outer glove must be removed immediately if contaminated.[1] For handling certain hazardous chemicals, a combination of reusable base gloves (like Ansell Kevlar®) covered with disposable neoprene gloves can provide both protection and dexterity.[2][3] |
| Body Protection | Chemical-Resistant Laboratory Coat | A Nomex® or similar flame-resistant lab coat that is fully buttoned is recommended. It should be worn over clothing made of natural fibers like cotton. Avoid polyester or acrylic fabrics. |
| Foot Protection | Closed-Toe Shoes | Appropriate shoes that cover the entire foot (closed-toe and heel) are mandatory to protect against spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator is required. Use of a respirator may necessitate annual medical evaluations and fit testing. |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the recommended steps for the safe handling and disposal of this compound to ensure personnel safety and environmental protection.
Preparation and Weighing:
-
Engineering Controls: All handling of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don all PPE as specified in Table 1.
-
Weighing: Use weighing paper or a suitable container to weigh the compound. Do not handle the compound with bare hands.
Dissolution and Reaction Setup:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to avoid splashing.
-
Reaction Vessel: Ensure all glassware is clean and free of contaminants. The reaction should be set up in a way that minimizes the risk of spills or breakage.
Spill Response:
-
Small Spills: In the event of a small spill of solid material, carefully sweep it up to avoid creating dust and place it into a labeled, sealed container for hazardous waste.
-
Large Spills: For larger spills, evacuate the area immediately and contact your institution's EHS department.
Decontamination:
-
Glassware: All glassware and equipment that have come into contact with this compound should be rinsed with a suitable solvent. This rinseate must be collected as hazardous liquid waste.
-
Work Surfaces: Decontaminate the work area within the fume hood after completing your work.
Waste Disposal:
-
General Principle: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and absorbent pads, in a designated and clearly labeled "Hazardous Solid Waste" container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and any known hazards.
-
Container Management: Waste containers must be made of a compatible material, be in good condition, and have a secure lid.
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
Operational Workflow
The following diagram illustrates the procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
